molecular formula C7H9NO B14007680 4,5,6,7-Tetrahydro-1,3-benzoxazole CAS No. 40814-50-4

4,5,6,7-Tetrahydro-1,3-benzoxazole

Cat. No.: B14007680
CAS No.: 40814-50-4
M. Wt: 123.15 g/mol
InChI Key: ICZQPMMRUBWVAB-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzoxazole is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5,6,7-Tetrahydro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40814-50-4

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzoxazole

InChI

InChI=1S/C7H9NO/c1-2-4-7-6(3-1)8-5-9-7/h5H,1-4H2

InChI Key

ICZQPMMRUBWVAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=CO2

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4,5,6,7-Tetrahydro-1,3-benzoxazoles from Cyclohexanone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as valuable building blocks for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing this bicyclic system, with a particular focus on methodologies commencing from readily available cyclohexanone derivatives. We will explore the core synthetic pathways, delve into the underlying reaction mechanisms, present comparative data, and provide detailed, field-proven experimental protocols for key transformations. This document is intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Tetrahydrobenzoxazole Core

The fusion of a cyclohexyl ring with an oxazole moiety to form the 4,5,6,7-tetrahydro-1,3-benzoxazole system creates a unique chemical architecture. This structure is found in a variety of pharmacologically active compounds. The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a well-established pharmacophore known to participate in various non-covalent interactions with biological targets.[1] The partially saturated cyclohexane ring imparts a three-dimensional character to the molecule, which can be crucial for optimizing binding affinity and pharmacokinetic properties.

The versatility of the tetrahydrobenzoxazole core lies in the numerous points for chemical modification, allowing for the generation of diverse compound libraries for screening and lead optimization. This guide will focus on synthetic routes that leverage the reactivity of cyclohexanone and its derivatives, offering a practical and efficient entry into this important class of heterocycles.

Core Synthetic Methodologies

The construction of the 4,5,6,7-tetrahydro-1,3-benzoxazole ring system from cyclohexanone derivatives generally involves the formation of a key intermediate that possesses adjacent amino and hydroxyl functionalities on the cyclohexane ring, which then undergoes cyclization to form the oxazole ring. Alternatively, methods that build the oxazole ring in a concerted or stepwise fashion from a functionalized cyclohexanone precursor are also prevalent.

Strategy 1: Synthesis via α-Functionalized Cyclohexanones

A primary and highly effective approach involves the initial functionalization of the cyclohexanone ring at the α-position to introduce a group that can be converted into the requisite components for oxazole ring formation.

2.1.1. Synthesis from α-Hydroxyketones

The preparation of α-hydroxy cyclohexanone is a critical first step in this pathway.[2][3][4] This can be achieved through various methods, including the direct oxidation of cyclohexanone enolates. Once obtained, the α-hydroxy ketone serves as a versatile precursor for the construction of the oxazole ring.

A robust method for the formation of the oxazole ring from an α-hydroxy ketone involves its reaction with a suitable source of nitrogen and the second carbon atom of the oxazole ring.[5] One common approach is the condensation with cyanamide or a related reagent.

Strategy 2: The Gewald Reaction and Related Approaches

The Gewald reaction, a multicomponent condensation, is a powerful tool for the synthesis of 2-aminothiophenes and can be adapted for the synthesis of related heterocyclic systems.[6][7][8][9] While traditionally used for thiophene synthesis, the principles of the Gewald reaction can be applied to the synthesis of other five-membered heterocycles. A variation of this reaction can provide access to 2-amino-4,5,6,7-tetrahydro-1,3-benzoxazoles. This typically involves the reaction of cyclohexanone, a source of the C2-N unit of the oxazole (such as cyanamide), and an in-situ generated α-hydroxy cyclohexanone equivalent. Microwave-assisted Gewald reactions have been shown to improve reaction yields and reduce reaction times.[10]

Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting, optimization, and extension to new substrates. The following sections detail the mechanistic pathways for the key transformations described.

Mechanism of Oxazole Formation from α-Hydroxyketones

The formation of the oxazole ring from an α-hydroxy ketone and a cyanating agent, such as cyanamide, proceeds through a well-defined sequence of steps.

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}

Sources

Structural Elucidation of 4,5,6,7-Tetrahydro-1,3-Benzoxazole Derivatives: A Comprehensive Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold is a privileged heterocycle in medicinal chemistry and agrochemical development. It serves as the core pharmacophore in1

1[1], neuroprotective agents, and potent herbicides. While the planar 1,3-oxazole ring provides predictable hydrogen-bonding vectors, the fused partially saturated cyclohexene-like ring introduces significant conformational entropy.

For Senior Application Scientists and drug development professionals, understanding the precise 3D atomic arrangement of these derivatives is critical for Structure-Based Drug Design (SBDD). This whitepaper provides an in-depth, causality-driven guide to the X-ray crystal structure analysis of 4,5,6,7-tetrahydro-1,3-benzoxazoles, detailing self-validating crystallization protocols, phase resolution strategies, and the mechanistic insights derived from their structural elucidation.

The Conformational Challenge: Causality in Crystallization

Unlike fully aromatic benzoxazoles, the 4,5,6,7-tetrahydro variant contains four sp


-hybridized carbons (C4, C5, C6, C7). The causality behind the difficulty in crystallizing these molecules lies in their thermodynamics: the saturated ring rapidly interconverts between half-chair and envelope conformations in solution.

If crystallization is forced too rapidly (e.g., via sudden crash-cooling), the molecules may pack into the crystal lattice in multiple discrete conformations. This conformational heterogeneity manifests as spatial disorder or non-merohedral twinning in the X-ray diffraction pattern, rendering the electron density map uninterpretable. Therefore, crystallization methods must be thermodynamically controlled to allow the flexible ring to find its global energy minimum during nucleation.

Crystallization cluster_methods Nucleation Strategy Start Synthesize Tetrahydrobenzoxazole Solubility Assess Solubility & Conformational Entropy Start->Solubility Vapor Vapor Diffusion (Slower nucleation, high order) Solubility->Vapor Poorly soluble Evap Slow Evaporation (Mixed solvent systems) Solubility->Evap Highly soluble Check X-Ray Diffraction Screening Vapor->Check Evap->Check Disorder High Thermal Ellipsoids / Disorder? Check->Disorder Cryo Apply Cryo-cooling (100 K) & Model Multiple Occupancies Disorder->Cryo Yes (Flexible Tetrahydro Ring) Success Final Refined Structure (R1 < 0.05, GoF ~ 1.0) Disorder->Success No (Rigid Packing) Cryo->Success

Figure 1: Causality-driven logic pathway for crystallizing flexible tetrahydrobenzoxazole derivatives.

Self-Validating Experimental Protocols

Protocol A: Thermodynamically Controlled Crystallization

To overcome the conformational entropy of the tetrahydro ring, use a slow vapor diffusion method.

  • Preparation : Dissolve 10 mg of the 4,5,6,7-tetrahydro-1,3-benzoxazole derivative in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a small inner vial.

  • Anti-Solvent Setup : Place the inner vial inside a larger outer vial containing 3 mL of a volatile anti-solvent (e.g., Hexane or Pentane). Seal the outer vial tightly.

  • Equilibration : Allow vapor exchange to occur at a constant temperature (typically 4 °C to minimize thermal motion) for 3–7 days.

  • Validation Checkpoint : Inspect under polarized light. Self-Validation: Crystals that extinguish light uniformly upon rotation are single and highly ordered; crystals that show patchy extinction are twinned and must be recrystallized.

Protocol B: X-Ray Diffraction and Disorder Modeling (SHELXL)

Because the sp


 carbons (C5 and C6) are prone to thermal motion, data collection and refinement must be rigorously controlled.
  • Cryoprotection : Mount the validated single crystal on a MiTeGen loop using Paratone-N oil and immediately plunge it into a 100 K nitrogen stream. Causality: Cryo-cooling freezes the tetrahydro ring into a single conformer, drastically reducing the atomic displacement parameters (B-factors).

  • Data Collection : Collect diffraction data using Mo K

    
     (
    
    
    
    = 0.71073 Å) or Cu K
    
    
    radiation.
  • Integration : Integrate the frames. Validation Checkpoint: An

    
     (or 
    
    
    
    ) < 0.05 indicates high internal consistency of the symmetry-equivalent reflections.
  • Structure Solution : Solve the phase problem using intrinsic phasing (SHELXT). The planar oxazole ring will appear immediately in the initial electron density map.

  • Anisotropic Refinement : Refine all non-hydrogen atoms anisotropically.

  • Disorder Modeling : If the ellipsoids for C5 and C6 appear "cigar-shaped" (indicating the ring is trapped in two competing half-chair conformations), split these atoms into Part 1 and Part 2. Tie their occupancies to a free variable (FVAR) so they sum to 1.0.

  • Final Validation Checkpoint : The refinement is successful and scientifically trustworthy only if

    
    , 
    
    
    
    , the Goodness-of-Fit (S)
    
    
    , and the maximum residual electron density peak is
    
    
    .

Quantitative Structural Data Presentation

The geometric parameters of the 4,5,6,7-tetrahydro-1,3-benzoxazole core are highly conserved across different derivatives. The table below summarizes the benchmark quantitative data expected from a high-quality X-ray structure, serving as a reference for researchers validating their own crystallographic models.

Structural FeatureAtoms InvolvedTypical ValueStructural Significance
Oxazole C-O Bond O1 - C21.35 - 1.37 ÅExhibits single bond character; part of the delocalized 5-membered aromatic system.
Oxazole C=N Bond C2 = N31.29 - 1.31 ÅImine-like double bond; acts as a critical hydrogen bond acceptor in SBDD.
Fused Ring Bridge C3a = C7a1.36 - 1.38 ÅThe shared C=C bond bridging the planar oxazole and the puckered tetrahydro ring.
Ring Pucker (Torsion) C4 - C5 - C6 - C715° to 45°Non-zero torsion angle definitively proves the non-planar half-chair or envelope conformation of the saturated ring.
Internal Angle N3 - C2 - O1~ 115°Characteristic acute angle of the oxazole ring, dictating the trajectory of substituents at the C2 position.

Mechanistic Insights Derived from Crystallography

X-ray crystallography is not merely an analytical tool; it is a definitive method for proving complex reaction mechanisms where spectroscopic data (like NMR) falls short due to overlapping signals or isomeric ambiguity.

A landmark example in the literature is the reported by Jones et al.. The researchers discovered that treating 3-aryltetrahydrobenzisoxazoles with a base resulted in a novel rearrangement. Because the starting material and the product shared identical mass and highly similar basic connectivity, standard analytics could not unambiguously confirm the core structure.

By growing single crystals of the product (specifically the dimethyl-substituted oxazole 6b) and solving its X-ray crystal structure (CCDC 962972–962975), the authors definitively proved that the product was a 2-aryltetrahydrobenzoxazole. This structural validation anchored their proposed mechanism: a base-mediated ring opening to an azirine/nitrile ylide intermediate, followed by a 6


 electrocyclic ring closure.

Mechanism Isoxazole 3-Aryltetrahydrobenzisoxazole Base Base-Mediated Ring Opening Isoxazole->Base Intermediate Azirine / Nitrile Ylide Intermediate Base->Intermediate Closure 6π Electrocyclic Ring Closure Intermediate->Closure Oxazole 2-Aryltetrahydrobenzoxazole (X-ray Confirmed) Closure->Oxazole

Figure 2: Mechanistic pathway of the isoxazole-to-oxazole rearrangement, validated by X-ray crystallography.

Similarly, in SBDD, the X-ray crystal structures of 1

1[1] revealed that the steric bulk and specific half-chair pucker of the saturated ring perfectly complement the hydrophobic binding pocket of the receptor, explaining their potent agonistic activity compared to planar, fully aromatic analogs.

Conclusion

The structural elucidation of 4,5,6,7-tetrahydro-1,3-benzoxazole derivatives requires a deep understanding of the causality between molecular flexibility and crystal lattice thermodynamics. By employing thermodynamically controlled crystallization, rigorous cryo-cooling, and precise disorder modeling during refinement, researchers can generate highly trustworthy, self-validating structural models. These crystallographic insights remain the gold standard for validating novel synthetic methodologies and driving the structure-based design of next-generation therapeutics.

References

  • Jones, R. C. F., Chatterley, A., Marty, R., Owton, W. M., & Elsegood, M. R. J. (2015). "Isoxazole to oxazole: a mild and unexpected transformation." Chemical Communications, 51, 1112-1115.

  • Haffner, C. D., et al. (2004). "Structure-Based Design of Potent Retinoid X Receptor

    
     Agonists." Journal of Medicinal Chemistry, 47(8), 2010-2029.1
    

Sources

A Technical Guide to the Forced Degradation of 4,5,6,7-Tetrahydro-1,3-Benzoxazole: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, providing critical insights into a molecule's intrinsic stability.[1][2][3] This guide presents a comprehensive technical framework for investigating the stability of 4,5,6,7-tetrahydro-1,3-benzoxazole under acidic and basic conditions. While specific degradation data for this molecule is not publicly available, this document leverages established principles of oxazole chemistry and regulatory guidelines to outline a robust, scientifically-grounded methodology.[4][5] The protocols herein are designed to identify potential degradation pathways, inform the development of stability-indicating analytical methods, and ultimately ensure the quality, safety, and efficacy of potential drug products.[2][6][7] This guide is intended for researchers, chemists, and drug development professionals tasked with characterizing the stability profile of novel chemical entities.

Introduction: The Imperative of Stability Analysis

The Role of Forced Degradation in Pharmaceutical Development

The stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[8] Forced degradation studies are intentionally aggressive investigations designed to accelerate the chemical degradation of a drug substance.[3] The objectives of these studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), are multifaceted:

  • Elucidation of Degradation Pathways: To understand how the molecule breaks down under various stressors.[1][6][7]

  • Identification of Degradation Products: To isolate and characterize potential impurities that could form during storage.[3][6]

  • Development of Stability-Indicating Methods: To ensure that the analytical methods used for routine stability testing can accurately separate and quantify the intact API from its degradants.[6][7][8]

  • Informing Formulation and Packaging: To guide the development of a stable drug product by understanding the molecule's liabilities.[2][3]

A typical forced degradation study aims for a target degradation of 5-20% of the parent molecule.[1][9] This range is considered optimal for producing a sufficient quantity of degradants for analysis without completely destroying the sample, which could lead to complex secondary degradation pathways.[9]

Profile of 4,5,6,7-Tetrahydro-1,3-Benzoxazole

4,5,6,7-tetrahydro-1,3-benzoxazole is a heterocyclic compound featuring a bicyclic system where an oxazole ring is fused to a cyclohexene ring. The oxazole ring is an aromatic, five-membered heterocycle containing both oxygen and nitrogen. This structure confers a unique electronic profile that dictates its chemical reactivity and, by extension, its stability.

Predicted Hydrolytic Stability Based on the Oxazole Moiety

The oxazole ring is generally characterized as an electron-deficient system due to the electronegativity of the oxygen and nitrogen atoms.[5] This electronic nature suggests a susceptibility to hydrolytic cleavage under both acidic and basic conditions.

  • Acidic Conditions: The pyridine-like nitrogen atom at position 3 is weakly basic (pKa of the conjugate acid is ~0.8) and is the likely site of initial protonation.[4][10] This protonation would further activate the ring toward nucleophilic attack by water, potentially leading to ring opening.

  • Basic Conditions: The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack by hydroxide ions.[5] This can lead to ring cleavage, forming various potential intermediates.

The fused, non-aromatic tetrahydrobenzene ring is not expected to be reactive under the hydrolytic conditions described but may influence the overall electronic properties and solubility of the molecule.

Putative Degradation Pathways

Based on the fundamental reactivity of the oxazole ring, we can postulate the following degradation mechanisms. These diagrams serve as a theoretical starting point for the elucidation of structures observed during analysis.

Predicted Acid-Catalyzed Hydrolysis Pathway

Under acidic conditions, the reaction is likely initiated by the protonation of the ring nitrogen. This enhances the electrophilicity of the C2 carbon, making it susceptible to attack by water. Subsequent ring-opening and hydrolysis would lead to the formation of an amino alcohol and a carboxylic acid derivative.

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Molecule 4,5,6,7-Tetrahydro-1,3-benzoxazole Protonation Protonated Oxazolium Ion (Activated Intermediate) Molecule->Protonation + H⁺ Attack Nucleophilic Attack by H₂O at C2 Protonation->Attack + H₂O RingOpen Ring-Opened Intermediate Attack->RingOpen Ring Cleavage Products Degradation Products (e.g., Amino alcohol, Formic acid) RingOpen->Products Hydrolysis

Caption: Predicted pathway for acid-catalyzed degradation of the oxazole ring.

Predicted Base-Catalyzed Hydrolysis Pathway

In a basic medium, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electron-deficient C2 carbon. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring cleavage.

Base_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Molecule 4,5,6,7-Tetrahydro-1,3-benzoxazole Attack Nucleophilic Attack by OH⁻ at C2 Molecule->Attack + OH⁻ Intermediate Tetrahedral Intermediate Attack->Intermediate RingOpen Ring-Opened Carboxylate Intermediate->RingOpen Ring Cleavage Products Degradation Products RingOpen->Products Workup

Caption: Predicted pathway for base-catalyzed degradation of the oxazole ring.

Experimental Design & Protocols

A successful forced degradation study relies on a systematic approach that includes careful selection of stress conditions, appropriate controls, and a robust analytical finish.[1][11]

Overall Experimental Workflow

The workflow is designed to ensure that the results are reproducible and that the degradation is a direct result of the applied stress. This self-validating system includes control samples at each stage to account for any degradation that may occur from sample handling or the analytical method itself.

Caption: General workflow for conducting forced degradation studies.

Protocol 1: Acid-Induced Degradation

Rationale: Hydrochloric acid (HCl) is a non-oxidizing strong acid commonly used for hydrolysis studies. A concentration of 0.1 M at an elevated temperature (e.g., 60°C) provides sufficient stress to induce degradation within a practical timeframe (e.g., 24 hours) for many compounds.[8] The time points are selected to map the degradation kinetics.

Methodology:

  • Preparation: Prepare a stock solution of 4,5,6,7-tetrahydro-1,3-benzoxazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Sample: In a sealed vial, mix 1 mL of the API stock solution with 9 mL of 0.1 M HCl.

  • Control Sample: In a separate sealed vial, mix 1 mL of the API stock solution with 9 mL of the solvent used for the stock solution.

  • Incubation: Place both vials in a thermostatically controlled oven or water bath at 60°C.

  • Time Points: At specified intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the stress sample vial.

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of 0.1 M NaOH. This step is critical to stop the degradation reaction and prevent further changes before analysis.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze alongside a similarly diluted control sample.

Protocol 2: Base-Induced Degradation

Rationale: Sodium hydroxide (NaOH) is a strong base used to promote base-catalyzed hydrolysis. The conditions (0.1 M, 60°C) are chosen to parallel the acid stress test, allowing for a direct comparison of the molecule's stability in different pH extremes.

Methodology:

  • Preparation: Use the same 1 mg/mL API stock solution as prepared for the acid study.

  • Stress Sample: In a sealed vial, mix 1 mL of the API stock solution with 9 mL of 0.1 M NaOH.

  • Control Sample: Prepare a control sample as described in the acid protocol.

  • Incubation: Place both vials in a thermostatically controlled oven or water bath at 60°C.

  • Time Points: At specified intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from the stress sample vial.

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze alongside a similarly diluted control sample.

Analytical Strategy and Data Interpretation

The cornerstone of a forced degradation study is a robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[6][12]

Stability-Indicating HPLC Method

The analytical method must be capable of separating the intact parent peak from all process impurities and degradation products.[12]

  • Column: A C18 column is a common starting point for separating small molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all peaks.

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is essential. It not only quantifies the peaks but also provides UV spectral data, which is used for peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.

Data Interpretation and Reporting

The primary data from the HPLC analysis will be the peak area of the intact API and any new peaks corresponding to degradation products.

Table 1: Example Data Summary for Acid Degradation Study (Note: This is a hypothetical data representation for illustrative purposes.)

Time Point (Hours)API Peak Area% API RemainingDegradant 1 Peak AreaDegradant 2 Peak AreaMass Balance (%)
01,250,000100.000100.0
21,187,50095.045,00010,00099.6
41,125,00090.088,00022,00099.2
81,031,25082.5155,00045,00098.5
24875,00070.0280,00075,00098.0

Key Metrics:

  • % Degradation: Calculated from the decrease in the peak area of the parent API relative to the time-zero sample.

  • Mass Balance: The sum of the assay of the parent drug and the impurities. A good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected.[11]

Identification of Degradants

Once degradation is confirmed, the next crucial step is to identify the structures of the major degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.[12][13] By comparing the mass-to-charge ratio (m/z) of the degradant peaks with the parent API, a molecular formula can be proposed. Further fragmentation analysis (MS/MS) can provide structural information to confirm the proposed degradation pathways.[13]

Conclusion

This guide provides a foundational methodology for assessing the stability of 4,5,6,7-tetrahydro-1,3-benzoxazole under hydrolytic stress conditions. By following these scientifically-grounded and self-validating protocols, researchers can systematically probe the molecule's vulnerabilities, elucidate degradation pathways, and develop the robust analytical methods required for regulatory submissions.[1][6] The insights gained from these studies are not merely a regulatory requirement but an indispensable component of rational drug formulation and development, ensuring the delivery of a safe and stable final product.

References

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Available at: [Link]

  • Chem Eazy. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available at: [Link]

  • Allied Laboratories. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]

  • Patel, P. N., et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences.
  • van der Wal, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Available at: [Link]

  • Scribd. (n.d.). Understanding Oxazole and Its Derivatives. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

Sources

Engineering the 4,5,6,7-Tetrahydro-1,3-benzoxazole Scaffold: A Technical Guide to Design, Synthesis, and Pharmacological Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5,6,7-tetrahydro-1,3-benzoxazole architecture represents a highly versatile, privileged scaffold in modern medicinal chemistry. By fusing a planar, electron-rich oxazole ring with a flexible, sp3-hybridized cyclohexane system, this bicyclic core strikes an optimal balance between lipophilicity, hydrogen-bonding capacity, and three-dimensional complexity. This whitepaper provides an in-depth analysis of the scaffold's physicochemical properties, synthetic methodologies, and broad pharmacological utility, equipped with self-validating experimental protocols for drug development professionals.

Structural Rationale and Physicochemical Profiling

In drug discovery, the transition from flat, fully aromatic systems to partially saturated bicyclic rings is a proven strategy to improve pharmacokinetic profiles. Unlike fully aromatic benzoxazoles, which often suffer from poor aqueous solubility and off-target "flat-molecule" toxicity (such as DNA intercalation), the tetrahydro derivative introduces out-of-plane sp3 carbons.

This structural feature enhances the fraction of sp3 carbons (


), a metric strongly correlated with clinical success due to improved solubility and reduced promiscuity. The oxazole nitrogen acts as a potent hydrogen bond acceptor, while the C2 position is highly susceptible to nucleophilic functionalization, allowing for rapid library generation. Furthermore, the tunable nature of the cyclohexane ring (e.g., substitutions at the 6-position) allows for precise spatial orientation of pharmacophores to fit distinct receptor pockets[1].

Pharmacological Landscape & Target Engagement

Neuroprotection via p53 Inhibition

One of the most prominent applications of the 4,5,6,7-tetrahydro-1,3-benzoxazole core is in the development of p53 inhibitors, specifically the oxygen analogue of pifithrin-α (PFT-α (O)). In models of traumatic brain injury (TBI) and glutamate-induced excitotoxicity, PFT-α (O) demonstrates potent neuroprotective effects by suppressing the p53-dependent upregulation of pro-apoptotic factors like PUMA[2].

Metabolic, Viral, and Cardiovascular Targets

Beyond neurology, the scaffold has been utilized across diverse therapeutic areas:

  • Metabolic Disorders: Used as a core motif in the design of GPR119 receptor agonists to modulate metabolic pathways[3].

  • Cardiovascular Disease: 2-dialkylamino and 6-alkylamino substituted derivatives act as specific dopamine D-2 agonists, increasing available neurohormones for antihypertensive effects[1].

  • Antiviral Agents: Dihydropyrimidine derivatives incorporating the tetrahydrobenzo[d]oxazole-5-carboxylate moiety have shown efficacy in inhibiting Hepatitis B Virus (HBV) replication[4].

Synthetic Methodologies and Mechanistic Causality

The foundational synthesis of the core 2-amino-4,5,6,7-tetrahydrobenzoxazole relies on the condensation of a cyclic


-hydroxyketone with cyanamide.

SynthWorkflow Start 2-hydroxycyclohexanone dimer Reagent Cyanamide / Heat (95°C) Start->Reagent Intermediate Monomer Condensation Reagent->Intermediate Product 2-amino-4,5,6,7-tetrahydrobenzoxazole Intermediate->Product Derivatization alpha-bromomethyl ketone (Room Temp, 48h) Product->Derivatization Final PFT-alpha (O) HBr Salt Derivatization->Final

Synthetic workflow for 2-amino-4,5,6,7-tetrahydrobenzoxazole and PFT-α (O).

Causality in Reagent Selection: The use of 2-hydroxycyclohexanone dimer rather than the monomer is a critical strategic choice. The monomer is highly reactive and prone to rapid self-condensation or oxidation. The dimer acts as a stable reservoir, slowly dissociating into the monomer upon heating. This controlled release ensures a steady-state concentration of the reactive species, favoring the bimolecular condensation with cyanamide over degradation[2].

Experimental Protocols: A Self-Validating System

As a standard of scientific integrity, the following protocols include built-in validation checkpoints to ensure reproducibility and data integrity.

Protocol 1: Synthesis of PFT-α (O) Analogue

Target: 1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzooxazolyl)ethanone HBr

  • Core Formation: Suspend 2-hydroxycyclohexanone dimer (1.0 eq) and cyanamide (2.5 eq) in a reaction vessel. Heat the mixture in a 95°C oil bath for 2 hours[2].

    • Causality: The elevated temperature is strictly required to crack the dimer and overcome the activation energy barrier for the cyclization of the oxazole ring.

    • Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). Disappearance of the dimer spot and appearance of a highly polar, UV-active spot confirms the formation of the intermediate.

  • Alkylation: Dissolve the isolated 2-amino-4,5,6,7-tetrahydrobenzoxazole in anhydrous ethanol. Add

    
    -bromo-4-methylacetophenone (1.1 eq) dropwise. Stir at room temperature for 48 hours[2].
    
    • Causality: Room temperature is maintained to prevent over-alkylation and thermal degradation of the newly formed imino-oxazole intermediate.

  • Isolation and Salt Formation: Filter the resulting precipitate. Recrystallize from Methanol/Ethyl Acetate.

    • Causality: The product naturally precipitates as the hydrobromide (HBr) salt due to the bromide leaving group. This salt form is deliberately retained because the free base exhibits poor aqueous solubility, which would compromise downstream cell culture assays[2].

    • Validation Checkpoint 2: Conduct

      
      H-NMR and HPLC. Purity must exceed 99% before biological evaluation to rule out cellular toxicity from unreacted 
      
      
      
      -bromomethyl ketone.
Protocol 2: In Vitro Glutamate-Induced Excitotoxicity Assay

p53Pathway Stress Glutamate Excitotoxicity p53 p53 Activation Stress->p53 PUMA PUMA Upregulation p53->PUMA PFT PFT-alpha (O) PFT->p53 Inhibits Survival Neuronal Survival PFT->Survival Promotes Apoptosis Neuronal Apoptosis PUMA->Apoptosis

Mechanism of PFT-α (O) preventing glutamate-induced apoptosis via p53 inhibition.

  • Cell Culture & Pre-treatment: Culture primary cortical neurons. Pre-treat with PFT-α (O) (dissolved in 100% DMSO, final assay concentration 10 μM) for 1 hour[2].

    • Causality: Pre-treatment allows the highly permeable tetrahydrobenzoxazole inhibitor to cross the cell membrane and establish intracellular target engagement with p53 prior to the stress stimulus.

  • Stress Induction: Challenge the neuronal cultures with 50 mM glutamate to induce excitotoxicity[2].

  • Endpoint Validation: At 24 hours post-challenge, extract RNA and perform qRT-PCR for PUMA mRNA levels.

    • Validation Checkpoint 3: Include a vehicle control (DMSO only) and a positive control (glutamate only). The assay is only valid if the glutamate-only arm shows a statistically significant upregulation of PUMA compared to the vehicle.

Quantitative Data Summary

The following table synthesizes the biological activity and structural features of key 4,5,6,7-tetrahydro-1,3-benzoxazole derivatives discussed in the literature.

Compound Class / DerivativePrimary TargetTherapeutic IndicationKey Structural FeatureBiological Activity / Efficacy
PFT-α (O) p53 (Inhibitor)Traumatic Brain Injury / Neuroprotection2-imino-3-(2-oxo-2-arylethyl) substitutionProtects cortical cells at 10 μM; suppresses PUMA mRNA[2]
GPR119 Agonists GPR119 (Agonist)Metabolic DisordersPyridazinone-substituted tetrahydrobenzoxazoleModulates GPR119 receptor activity[3]
Dialkylamino-THBO Dopamine D-2 (Agonist)Cardiovascular / Antihypertensive2-dialkylamino and 6-alkylamino substitutionIncreases available neurohormones (dopamine/norepinephrine)[1]
Dihydropyrimidine-THBO HBVViral InfectionTetrahydrobenzo[d]oxazole-5-carboxylateInhibits HBV replication[4]

References

  • Title: EP0207696A1 - Dialkylaminotetrahydrobenzothiazoles and oxazoles Source: Google Patents URL: 1

  • Title: Post-trauma administration of the pifithrin-α oxygen analogue improves histological and functional outcomes after experimental traumatic brain injury Source: PMC (nih.gov) URL: 2

  • Title: Matthias Grauert's research works | University of Applied Sciences Biberach and other places Source: ResearchGate URL: 3

  • Title: WO2019214610A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases Source: Google Patents URL: 4

Sources

literature review of the biological activities of saturated benzoxazole analogues

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of Saturated Benzoxazole Analogues , specifically focusing on 4,5,6,7-tetrahydrobenzoxazoles and their bioisosteric relationships with tetrahydrobenzothiazoles (e.g., Pramipexole) and tetrahydroindazoles.

Focus: 4,5,6,7-Tetrahydrobenzoxazoles & Octahydrobenzoxazoles Context: Medicinal Chemistry & Bioisosteric Replacement Strategies

Executive Summary

While aromatic benzoxazoles are ubiquitous in medicinal chemistry, their saturated analogues —specifically 4,5,6,7-tetrahydrobenzoxazoles and octahydrobenzoxazoles —represent a distinct "Escape from Flatland" strategy. By saturating the benzene ring, researchers introduce


 character, alter lipophilicity (

), and induce ring puckering that enables specific binding modes unavailable to the planar parent molecule.

This guide synthesizes the pharmacological potential of these analogues, highlighting their role as bioisosteres of the clinically validated tetrahydrobenzothiazoles (e.g., dopamine agonists) and their emerging utility in HSP90 inhibition and antimicrobial applications.

Part 1: Structural Significance & SAR Logic[1]

The "Saturated" Advantage

The transition from a planar benzoxazole to a tetrahydro- or octahydro- analogue fundamentally alters the pharmacophore:

FeatureAromatic Benzoxazole4,5,6,7-TetrahydrobenzoxazoleOctahydrobenzoxazole
Geometry Planar (2D)Partially Planar / Half-Chair3D (Chair/Boat)
Chirality AchiralAchiral (unless substituted)Chiral Centers (C3a, C7a)
Solubility Low (Pi-stacking)ImprovedHigh
Metabolism Phase I Oxidation proneAliphatic oxidation sitesStereoselective metabolism
Bioisostere Indole, BenzothiazoleTetrahydrobenzothiazole Decahydroquinoline
Bioisosteric Relationships

The most critical SAR insight is the relationship between 4,5,6,7-tetrahydrobenzoxazole (Oxygen core) and 4,5,6,7-tetrahydrobenzothiazole (Sulfur core).

  • Thiazole (S): Lipophilic, poor H-bond acceptor. (e.g., Pramipexole - Parkinson's).[1][2]

  • Oxazole (O): Less lipophilic, strong H-bond acceptor.

  • Substitution: Replacing S with O lowers

    
     by ~0.5–1.0 units, improving water solubility and altering CNS penetration profiles.
    

SAR_Logic Planar Planar Benzoxazole (Aromatic) Tetra 4,5,6,7-Tetrahydrobenzoxazole (Partially Saturated) Planar->Tetra Hydrogenation (+sp3 character) Altered H-Bonding Altered H-Bonding Tetra->Altered H-Bonding Reduced LogP Reduced LogP Tetra->Reduced LogP Thiazole Tetrahydrobenzothiazole (e.g., Pramipexole) Thiazole->Tetra Bioisosteric Replacement (S → O)

Figure 1: Structural relationship showing the strategic pivot from planar aromatics to saturated bioisosteres.

Part 2: Synthesis Strategies

The synthesis of saturated benzoxazole analogues differs significantly from the aromatic parent. It typically avoids the high-temperature condensation of aminophenols.

The Modified Hantzsch/Gewald Approach

The primary route to 2-amino-4,5,6,7-tetrahydrobenzoxazoles involves the reaction of


-halocyclohexanones with urea or substituted ureas.

Protocol Summary:

  • Precursor: 2-Bromocyclohexanone (generated in situ from cyclohexanone).

  • Cyclization: Condensation with Urea (for 2-amino) or Amides (for 2-alkyl).

  • Yield: Typically 50–75%.

Cyclization of 2-Aminocyclohexanols (Octahydro- series)

For the fully saturated octahydrobenzoxazole (perhydrobenzoxazole), the reaction starts with 2-aminocyclohexanol.

  • Stereochemistry: The cis- or trans- configuration of the starting material dictates the ring fusion (cis-fused vs. trans-fused).

  • Reagent: Phosgene (or triphosgene/CDI) yields the cyclic carbamate (octahydro-2-benzoxazolone).

Synthesis_Workflow Start Cyclohexanone Bromination Step 1: Bromination (NBS or Br2/AcOH) Start->Bromination Intermediate 2-Bromocyclohexanone Bromination->Intermediate Branch1 React with Urea/Thiourea Intermediate->Branch1 Branch2 React with Carboxylic Acids Intermediate->Branch2 Product1 2-Amino-4,5,6,7-tetrahydrobenzoxazole Branch1->Product1 Product2 2-Alkyl-4,5,6,7-tetrahydrobenzoxazole Branch2->Product2

Figure 2: Synthetic pathway for the construction of the tetrahydrobenzoxazole core.

Part 3: Therapeutic Profiles

CNS Activity: Dopamine Agonism (The Pramipexole Connection)

The most high-value target for this scaffold is the Dopamine D2/D3 receptor .

  • Mechanism: The 2-amino-4,5,6,7-tetrahydro- moiety mimics the ethylamine side chain of dopamine, held in a rigid conformation.

  • Oxazole vs. Thiazole: While the thiazole (Pramipexole) is the market leader for Parkinson's, the oxazole analogue has been studied as a "Probe Compound."

    • Binding Affinity: The oxazole analogue generally shows lower affinity for D2/D3 than the thiazole due to the loss of the "aromatic-like" character of the sulfur ring, but it retains significant activity.

    • Neuroprotection: The (+) enantiomers of these fused systems (both oxazole and thiazole) often show neuroprotective effects independent of dopamine receptors (mitochondrial antioxidant activity).

Oncology: HSP90 Inhibition

Recent literature (e.g., PMC6130499) identifies 4,5,6,7-tetrahydro-1,2-benzisoxazoles (isomeric to benzoxazole) as potent HSP90 inhibitors.

  • Target: N-terminal ATP binding pocket of HSP90.

  • Effect: Degradation of client proteins (HER2, EGFR, c-Met).

  • Data: 4,5,6,7-tetrahydrobenzisoxazole derivatives have demonstrated IC50 values < 1.0

    
    M  against MCF-7 (breast cancer) lines.
    
Antimicrobial & Antifungal

Saturated benzoxazoles, particularly those with lipophilic substitutions at the 2-position, act as membrane disruptors.

  • Spectrum: Gram-positive bacteria (S. aureus, B. subtilis) and Fungi (C. albicans).

  • SAR: Activity increases with the chain length of the 2-alkyl substituent (peaking at C8–C10), suggesting a surfactant-like mechanism where the tetrahydro- core acts as the polar head group.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzoxazole

This protocol utilizes a modified Gewald-type condensation.

  • Reagents: Cyclohexanone (10 mmol), Urea (20 mmol), Iodine (catalytic), or NBS (10 mmol).

  • Procedure:

    • Dissolve cyclohexanone in ethanol (50 mL).

    • Add NBS (N-bromosuccinimide) portion-wise at 0°C to generate 2-bromocyclohexanone in situ. Stir for 30 mins.

    • Add Urea (excess) and reflux for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3) for disappearance of bromoketone.

  • Workup:

    • Cool mixture; neutralize with aqueous

      
      .
      
    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a broad singlet (NH2) at ~6.5 ppm and multiplets for cyclohexane protons at 1.7–2.5 ppm.
Protocol B: MTT Cytotoxicity Assay (MCF-7 Cell Line)

Standard validation for anticancer potential of the tetrahydro- scaffold.

  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at concentrations 0.1 – 100

    
    M. Include Doxorubicin as positive control.
    
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL in PBS). Incubate 4h.
      
    • Remove media; add 150

      
      L DMSO to solubilize formazan crystals.
      
  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    

Part 5: Data Summary & Future Outlook

Comparative Activity Profile
Scaffold TypeTargetActivity LevelKey Reference
4,5,6,7-Tetrahydrobenzoxazole Antimicrobial (Gram +)Moderate (MIC 12–50

g/mL)
Vinsova et al. [1]
4,5,6,7-Tetrahydrobenzothiazole Dopamine D2/D3High (nM affinity)Pramipexole Data [2]
4,5,6,7-Tetrahydrobenzisoxazole HSP90 (Anticancer)High (IC50 < 1

M)
Drygin et al. [3]

Future Outlook: The field is moving toward chiral octahydrobenzoxazoles as scaffolds for asymmetric synthesis and as specific ion-channel blockers. The "retro-inverso" strategy of replacing the sulfur in Pramipexole-like drugs with oxygen (creating the tetrahydrobenzoxazole) remains a viable strategy to reduce lipophilicity and avoid sulfur-related metabolic toxicity.

References

  • Vinsova, J., et al. (2006). Synthesis and antimicrobial evaluation of new 2-substituted 5,7-di-tert-butylbenzoxazoles. Bioorganic & Medicinal Chemistry. Link

  • Schneider, C. S., & Mierau, J. (1987). Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diaminotetrahydrobenzothiazole and an aminothiazole analogue of apomorphine. Journal of Medicinal Chemistry. Link

  • Drygin, D., et al. (2018). Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors. Journal of Medicinal Chemistry. Link

  • Gautam, M. K., et al. (2022). Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles. SSRN.[3] Link

  • Siddiqui, N., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Link

Sources

Methodological & Application

Application Note: 4,5,6,7-Tetrahydro-1,3-Benzoxazole Scaffold in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

Executive Summary & Stereoelectronic Rationale

In modern drug discovery, the identification of versatile, drug-like scaffolds is paramount for navigating complex structure-activity relationship (SAR) landscapes. The 4,5,6,7-tetrahydro-1,3-benzoxazole moiety has emerged as a highly privileged bicyclic scaffold. By fusing a flexible, lipophilic aliphatic cyclohexane ring with a rigid, polar, hydrogen-bonding-capable oxazole core, this structural motif offers a unique stereoelectronic profile.

As an application scientist, I frequently utilize this scaffold when a target requires a molecule capable of anchoring into deep hydrophobic pockets (via the saturated tetramethylene bridge) while maintaining critical dipole interactions or metal-coordination capabilities (via the oxygen and nitrogen heteroatoms of the oxazole ring). This guide details the application of the 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold across multiple therapeutic domains, providing field-proven synthetic protocols and mechanistic insights.

Therapeutic Applications & Pharmacological Data

The 4,5,6,7-tetrahydro-1,3-benzoxazole core is not limited to a single therapeutic class. It has been successfully deployed as a bioisostere, a peripheral binding element, and a core pharmacophore in treatments ranging from neuroprotection to metabolic disorders. The table below summarizes the quantitative pharmacological data for key therapeutic agents utilizing this scaffold.

Table 1: Pharmacological Profile of 4,5,6,7-Tetrahydro-1,3-benzoxazole Derivatives
Compound Class / DerivativePrimary TargetIndicationKey Pharmacological Metric / Efficacy
PFT-α (O) (Pifithrin-α oxygen analogue)p53 (Transcription Factor)Traumatic Brain Injury (TBI) / NeuroprotectionReduces PUMA mRNA; protects against 50mM glutamate excitotoxicity[1].
4-Arylpiperidine Derivatives Opioid Receptors (µ, δ, κ)Pruritus (Itch)Demonstrates high binding affinity with Ki ≤ 4000 nM for the µ receptor[2].
Alkylaminopyridine Derivatives Neuropeptide Y (NPY) ReceptorObesity, Diabetes, CNS DisordersAntagonizes NPY binding; reverses insulin resistance and fat accumulation[3].
Tetrahydrobenzoxazole Propenoic Acids Retinoid X Receptor α (RXRα)Metabolic Disorders / CancerExhibits potent agonist activity with Ki = 6 nM[4].

Deep Dive: Synthesis and Application of PFT-α (O) for Neuroprotection

One of the most prominent applications of the 4,5,6,7-tetrahydrobenzoxazole scaffold is in the synthesis of PFT-α (O) (1-(4-methylphenyl)-2-(4,5,6,7-tetrahydro-2-imino-3(2H)-benzooxazolyl)ethanone).

Mechanism of Action & Causality in Design

Following Traumatic Brain Injury (TBI), cellular stress activates the p53 transcription factor, which transactivates pro-apoptotic genes like PUMA and Bax, leading to mitochondrial membrane permeabilization and delayed neuronal death. PFT-α (O) acts as a reversible inhibitor of p53-induced apoptosis[1].

Design Rationale: The original Pifithrin-α molecule utilized a benzothiazole core (sulfur analogue). However, sulfur-containing PFT-α is prone to rapid degradation in cellular environments. By substituting sulfur with oxygen to form the 4,5,6,7-tetrahydrobenzoxazole analogue (PFT-α (O)), researchers achieved a significantly more stable compound that exhibits superior neuroprotective activity in vitro and in vivo[1].

G TBI Traumatic Brain Injury (Cellular Stress) p53 p53 Activation (Transcription Factor) TBI->p53 Transactivation Transactivation of Pro-apoptotic Genes p53->Transactivation PUMA PUMA / Bax Upregulation Transactivation->PUMA Mito Mitochondrial Membrane Permeabilization PUMA->Mito Apoptosis Neuronal Apoptosis Mito->Apoptosis PFT PFT-α (O) (4,5,6,7-tetrahydrobenzoxazole derivative) PFT->p53 Inhibits

Figure 1: p53-mediated apoptotic signaling pathway and the inhibitory intervention by PFT-α (O).

Validated Experimental Protocols

The synthesis of PFT-α (O) is a robust, two-step process that highlights the chemical accessibility of the 4,5,6,7-tetrahydrobenzoxazole core[1].

Protocol A: Synthesis of the Core (2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazole)

Objective: Construct the bicyclic core via the condensation of 2-hydroxycyclohexanone dimer with cyanamide. Causality & Rationale: The 2-hydroxycyclohexanone dimer exists in equilibrium with its monomeric α-hydroxyketone form. A 95 °C oil bath is strictly required to provide the thermal energy necessary to dissociate the dimer into the reactive monomer and drive the subsequent dehydration/cyclization step. At room temperature, this reaction stalls.

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-hydroxycyclohexanone dimer (1.0 equiv) and cyanamide (1.2 equiv). Note: The slight excess of cyanamide ensures complete consumption of the dimer.

  • Thermal Activation: Immerse the flask in a pre-heated oil bath at 95 °C. Stir the neat mixture vigorously. The solid dimer will melt and dissociate, allowing the condensation to proceed.

  • Monitoring: Monitor the reaction via LC-MS until the dimer is fully consumed (typically 2–4 hours).

  • Workup: Cool the mixture to room temperature. Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO3 to remove unreacted cyanamide and acidic byproducts.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting 2-amino-4,5,6,7-tetrahydro-1,3-benzoxazole can be used directly in the next step or purified via flash chromatography.

Protocol B: Alkylation to form PFT-α (O) Hydrobromide

Objective: Selectively alkylate the nitrogen system of the 2-aminobenzoxazole core using 2-bromo-4'-methylacetophenone. Causality & Rationale: The 2-aminooxazole system exhibits tautomerism. Alkylation occurs preferentially at the more nucleophilic endocyclic nitrogen, yielding the 2-imino-3(2H)-benzoxazolyl derivative. The reaction is deliberately conducted at room temperature over 48 hours. Heating must be avoided to prevent over-alkylation and thermal degradation of the sensitive α-bromoketone.

Step-by-Step Methodology:

  • Solvation: Dissolve the purified 2-amino-4,5,6,7-tetrahydro-1,3-benzoxazole (1.0 equiv) in a polar aprotic solvent (e.g., acetone) to ensure solubility of the starting materials.

  • Alkylation: Add 2-bromo-4'-methylacetophenone (1.05 equiv) dropwise to the stirring solution at room temperature.

  • Precipitation: Stir the mixture continuously for 48 hours. The product, forming as a hydrobromide salt, will precipitate directly from the reaction mixture. This precipitation drives the reaction forward via Le Chatelier's principle.

  • Harvesting: Collect the precipitate by vacuum filtration. Wash the filter cake with cold acetone to remove unreacted starting materials.

  • Purification: Recrystallize the crude solid from a mixture of Methanol/Ethyl Acetate (MeOH/EtOAc) to obtain pure PFT-α (O) as a hydrobromide salt (>99% purity).

Synth Step1 2-Hydroxycyclohexanone Dimer + Cyanamide Cond1 95 °C Oil Bath (Neat/Aqueous conditions) Step1->Cond1 Inter 2-Amino-4,5,6,7-tetrahydro- 1,3-benzoxazole Cond1->Inter Cyclization Step2 Addition of α-Bromomethyl Ketone (e.g., 2-bromo-4'-methylacetophenone) Inter->Step2 Cond2 Room Temperature Stirring (2 Days) Step2->Cond2 Prod PFT-α (O) (HBr Salt) Cond2->Prod Alkylation Purif Recrystallization (MeOH/EtOAc) Prod->Purif

Figure 2: Step-by-step synthetic workflow for the preparation of PFT-α (O) hydrobromide.

Application in GPCR Targeting (Opioid & NPY Receptors)

Beyond kinase and transcription factor inhibition, the 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold is highly effective in targeting G-Protein Coupled Receptors (GPCRs).

  • Opioid Receptors (Pruritus Treatment): In the development of 4-arylpiperidine derivatives for the treatment of pruritus, the tetrahydrobenzoxazole moiety is appended to the piperidine core. The scaffold acts as a bulky, lipophilic anchor that drastically increases the binding affinity at the µ, δ, and κ opioid receptors (Ki < 4000 nM)[2]. The spatial volume of the cyclohexane ring perfectly occupies the hydrophobic sub-pocket of the opioid receptor, while the oxazole nitrogen participates in essential hydrogen bonding.

  • Neuropeptide Y (NPY) Receptors: NPY is a peptide abundantly present in the nervous system that promotes fat accumulation and insulin resistance. Alkylaminopyridine derivatives incorporating the 4,5,6,7-tetrahydro-1,3-benzoxazole group have been synthesized as potent NPY receptor antagonists[3]. In these structures, the scaffold serves to modulate the lipophilicity (LogP) of the drug, ensuring adequate penetration across the blood-brain barrier (BBB) to reach central NPY receptors.

Conclusion

The 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold is a masterclass in structural versatility. Whether it is utilized to stabilize a fragile p53 inhibitor like PFT-α (O), anchor an opioid receptor modulator, or fine-tune the BBB permeability of an NPY antagonist, its unique combination of aliphatic bulk and heteroaromatic polarity makes it an indispensable tool in the medicinal chemist's arsenal. By adhering to the thermodynamic and kinetic principles outlined in the protocols above, researchers can reliably synthesize and derivatize this core for novel therapeutic applications.

References

  • Source: National Institutes of Health (NIH)
  • EP1072601B1 - 4-arylpiperidine derivatives for the treatment of pruritus Source: Google Patents / European Patent Office URL
  • AU2009220605A1 - Alkylaminopyridine derivative Source: Google Patents URL
  • Source: American Chemical Society (ACS)

Sources

Application Notes and Protocols for the In Vitro Screening of 4,5,6,7-Tetrahydro-1,3-Benzoxazole Libraries Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold represents a promising chemotype in the discovery of novel anticancer agents. Its unique structural features offer a three-dimensional diversity that can be exploited for potent and selective interactions with various biological targets implicated in cancer progression. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro screening of compound libraries based on this scaffold. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for cytotoxicity screening, and discuss the interpretation of data to identify and validate lead compounds. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, actionable data for advancing promising candidates in the drug discovery pipeline.

Introduction: The Rationale for Targeting Cancer with 4,5,6,7-Tetrahydro-1,3-Benzoxazole Derivatives

The pursuit of novel chemical entities with potent and selective anticancer activity is a cornerstone of modern oncology research. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of many clinically approved drugs.[1][2] The benzoxazole ring system, a fused bicyclic heteroaromatic structure, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[3] Numerous studies have demonstrated the anti-proliferative, cytotoxic, and apoptosis-inducing properties of various benzoxazole derivatives against a panel of human cancer cell lines.[4][5][6]

The 4,5,6,7-tetrahydro-1,3-benzoxazole core, a partially saturated analog of benzoxazole, offers distinct advantages for library design. The non-aromatic, puckered cyclohexane ring introduces a greater degree of conformational flexibility and three-dimensionality compared to its planar aromatic counterpart. This "3D" character can facilitate novel binding interactions with protein targets that are often unachievable with flat aromatic systems, potentially leading to improved potency and selectivity.

The overarching goal of the screening campaign described here is to systematically evaluate a library of 4,5,6,7-tetrahydro-1,3-benzoxazole derivatives to identify "hits"—compounds that exhibit significant and selective cytotoxicity against cancer cell lines. This process is the critical first step in a long cascade of preclinical development.

Experimental Design: A Strategy for Meaningful Data

A successful screening campaign is built on a foundation of careful planning. The choices made at this stage will directly impact the quality and interpretability of the results.

Cancer Cell Line Panel Selection

Screening against a single cancer cell line provides a very narrow view of a compound's activity. A well-curated panel of cell lines is essential to understand the breadth and potential selectivity of the library.

  • Rationale: Cancer is a heterogeneous disease.[2] A compound that is potent against a breast cancer cell line may be inactive against a lung cancer line. Using a panel representing different tumor types (e.g., breast, lung, colon, leukemia) provides a broader perspective on the potential clinical applications.[7][8]

  • Recommended Starter Panel:

    • MCF-7: A well-characterized human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive.

    • MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, often more aggressive and resistant to hormonal therapies.[5]

    • A549: A human lung carcinoma cell line.

    • HCT116: A human colorectal carcinoma cell line.[6]

    • K-562: A human myelogenous leukemia cell line.

  • Inclusion of a "Normal" Cell Line: To assess preliminary selectivity and general cytotoxicity, it is highly recommended to include a non-cancerous cell line, such as human dermal fibroblasts (HDF) or an immortalized but non-transformed cell line like HaCaT (human keratinocytes).[4][9] A favorable hit will show a significantly higher potency against cancer cells than normal cells.

Assay Selection: Choosing the Right Tool for the Job

Cytotoxicity assays are the workhorses of in vitro screening, measuring the ability of a compound to kill or inhibit the proliferation of cancer cells.[10][11] The choice of assay depends on factors like throughput, cost, mechanism of action, and potential for compound interference.

  • Colorimetric Assays (e.g., MTT, SRB):

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a classic and widely used assay that measures mitochondrial reductase activity.[1][8] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

    • Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. It is a robust and less-prone-to-interference assay compared to MTT.[6]

  • Luminescence-Based Assays (e.g., CellTiter-Glo®):

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures intracellular ATP levels. Since ATP is a key indicator of metabolically active cells, the luminescent signal is directly proportional to the number of viable cells.[12] It is highly sensitive, has a large dynamic range, and is well-suited for high-throughput screening (HTS).

For the protocols detailed in this guide, we will focus on the MTT assay due to its widespread use and cost-effectiveness, making it accessible to most research laboratories.

Detailed Protocols and Methodologies

Scientific integrity demands meticulous execution. The following protocols are designed to be self-validating, with built-in controls to ensure data reliability.

Materials and Reagents
  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 4,5,6,7-Tetrahydro-1,3-Benzoxazole library compounds

  • Positive control drug (e.g., Doxorubicin or Cisplatin)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipettes and sterile tips

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Maintain & Harvest Cancer Cell Lines D Seed Cells into 96-Well Plates A->D B Prepare Compound Stock Solutions (e.g., 10 mM in DMSO) C Create Serial Dilutions (Working Plates) B->C F Treat Cells with Compound Dilutions C->F E Incubate for 24h (Cell Adherence) D->E E->F G Incubate for 48-72h F->G H Add MTT Reagent G->H I Incubate for 2-4h H->I J Solubilize Formazan Crystals I->J K Read Absorbance (570 nm) J->K L Calculate % Viability K->L M Plot Dose-Response Curves L->M N Determine IC50 Values M->N

Caption: High-level workflow for the in vitro cytotoxicity screening of a compound library.

Step-by-Step Protocol: MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Perform a cell count (e.g., using a hemocytometer or automated cell counter) and determine cell viability (should be >95%).

    • Dilute the cell suspension in a complete medium to the optimal seeding density (typically 3,000-8,000 cells/well, determined empirically for each cell line).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize evaporation (the "evaporation border").

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each library compound in DMSO.

    • Create a series of working solutions by serially diluting the stock solutions in a complete medium. A typical final concentration range for screening would be 0.1, 1, 10, 50, and 100 µM.

    • Causality Check: The final DMSO concentration in the wells must be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Therefore, prepare a "vehicle control" containing the same final concentration of DMSO as the compound-treated wells.

    • After the 24-hour cell incubation, carefully remove the medium and add 100 µL of the medium containing the test compounds, positive control (e.g., Doxorubicin), or vehicle control to the appropriate wells.

    • Return the plate to the incubator for an additional 48 to 72 hours.

  • MTT Addition and Solubilization:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.

    • Gently pipette up and down to ensure complete solubilization. The plate can be placed on an orbital shaker for 5-10 minutes to facilitate this process.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if available to correct for background signal.

Data Analysis and Interpretation

Raw absorbance data must be converted into meaningful biological metrics.

Calculation of Percentage Viability

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Abs_Sample: Absorbance of cells treated with the test compound.

  • Abs_Vehicle: Average absorbance of cells treated with the vehicle (DMSO) control.

  • Abs_Blank: Average absorbance of wells containing medium but no cells.

Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[10] It is the most common metric for quantifying the potency of a cytotoxic compound.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R, Python) to fit a sigmoidal dose-response curve.

  • The IC₅₀ value is automatically calculated from the fitted curve.

Data Presentation and Hit Selection

Summarize the IC₅₀ values for all active compounds across the entire cell line panel in a clear, tabular format.

Table 1: Example Cytotoxicity Data (IC₅₀ in µM)

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT116 (Colon)HDF (Normal)Selectivity Index (SI) for HCT116
THB-001 15.212.825.15.4>100>18.5
THB-002 8.99.511.37.885.310.9
THB-003 75.6>10089.4>100>100N/A
Doxorubicin 0.81.11.50.95.25.8

Data are representational.

Hit Prioritization:

  • Potency: A primary hit is often defined by an IC₅₀ value below a certain threshold (e.g., <10 µM).

  • Selectivity: The Selectivity Index (SI) is a crucial parameter for prioritizing hits. It is calculated as: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) A higher SI value (ideally >10) indicates that the compound is preferentially toxic to cancer cells, a highly desirable characteristic for a potential therapeutic agent. In the example table, THB-001 shows excellent potency against the HCT116 colon cancer line and a very high selectivity index, making it a high-priority hit for further investigation.

Potential Mechanisms and Next Steps

While the primary screen identifies cytotoxic compounds, it does not reveal their mechanism of action. Benzoxazole derivatives have been reported to induce anticancer effects through various pathways.[13][14]

G cluster_compound Hit Compound (THB-001) cluster_pathways Potential Cellular Targets cluster_outcomes Cellular Outcomes Compound 4,5,6,7-Tetrahydro- 1,3-benzoxazole Hit P1 Tyrosine Kinases Compound->P1 P2 Tubulin Polymerization Compound->P2 P3 Topoisomerases Compound->P3 P4 PI3K/Akt Pathway Compound->P4 O1 Cell Cycle Arrest (G2/M Phase) P1->O1 O2 Induction of Apoptosis P1->O2 O3 Inhibition of Proliferation P1->O3 P2->O1 P2->O2 P2->O3 P3->O1 P3->O2 P3->O3 P4->O1 P4->O2 P4->O3

Caption: Plausible mechanisms of action for benzoxazole-based anticancer agents.

Follow-up studies for promising hits like THB-001 would involve:

  • Secondary Assays: Confirming activity using an orthogonal assay (e.g., CellTiter-Glo if MTT was primary).

  • Mechanism of Action Studies: Performing assays to investigate cell cycle arrest (flow cytometry), apoptosis induction (Annexin V/PI staining), or inhibition of specific enzymatic targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compound to improve potency and selectivity.

Conclusion

The in vitro screening of 4,5,6,7-tetrahydro-1,3-benzoxazole libraries is a robust starting point for the identification of novel anticancer therapeutic leads. By employing a carefully selected panel of cancer cell lines, utilizing validated cytotoxicity assays, and applying rigorous data analysis, researchers can effectively identify and prioritize compounds with promising potency and selectivity. The protocols and strategies outlined in this guide provide a solid framework for conducting these essential early-stage drug discovery experiments, ensuring the generation of reliable data to fuel the development of the next generation of cancer therapies.

References

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • PMC. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening.
  • ResearchGate. (2025). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • PubMed. (2006). Cytotoxic assays for screening anticancer agents.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • MDPI. (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs.
  • ResearchGate. (n.d.). Synthesis, characterization, and anticancer activity of benzoxazole derivatives.
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
  • Wiley Online Library. (2024). Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines.
  • ResearchGate. (n.d.). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities | Request PDF.
  • PubMed. (2020). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors.
  • PubMed. (2005). Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV-1 and antimicrobial agents.
  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives.
  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
  • Bentham Science. (2021). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles.
  • IJPPR. (2021). Benzoxazole as Anticancer Agent: A Review.

Sources

Application Note: A Methodological Guide to the Chromatographic Purification of 4,5,6,7-Tetrahydro-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds under investigation for various therapeutic applications. Achieving high purity of these derivatives is a critical, yet often challenging, step in the drug discovery pipeline, directly impacting the reliability of biological data and the viability of lead candidates. This application note provides a comprehensive, in-depth guide to the chromatographic purification of this specific class of molecules. We move beyond simple protocols to explain the underlying scientific principles, enabling researchers to develop robust, efficient, and scalable purification strategies. Methodologies covered include foundational flash column chromatography for initial cleanup and high-performance liquid chromatography (HPLC) for final polishing, alongside an introduction to Supercritical Fluid Chromatography (SFC) as a sustainable and highly efficient alternative.

Introduction: The Chemical and Biological Significance

The 4,5,6,7-tetrahydro-1,3-benzoxazole core is a bioisostere of various natural and synthetic compounds, featuring a unique combination of a saturated carbocyclic ring fused to an aromatic oxazole system. This structure imparts a semi-rigid, three-dimensional conformation that can facilitate precise interactions with biological targets. Its aromaticity makes it relatively stable, while the heteroatoms provide sites for hydrogen bonding and further functionalization[1]. As a result, these derivatives are integral to the development of novel therapeutic agents[2][3].

Foundational Principles: Understanding the Analyte and System

The key to successful chromatography is understanding the physicochemical properties of the target molecule. The 4,5,6,7-tetrahydro-1,3-benzoxazole core generally imparts moderate polarity. The final polarity, however, is dictated by the peripheral substituents.

  • Polarity Assessment : Before any preparative work, Thin Layer Chromatography (TLC) is an indispensable tool for gauging the polarity of the target compound and the nature of its impurities. This initial screen guides the selection of the appropriate chromatographic technique (Normal-Phase vs. Reverse-Phase) and the starting mobile phase conditions[6][7].

  • Solubility : Sample solubility is critical, especially for preparative scale work. A sample that precipitates on the column or in the instrument can lead to blockages, poor recovery, and system contamination[8]. Always verify that the crude material is soluble in the chosen mobile phase or a minimal amount of a stronger, compatible solvent.

Purification Workflow: A Strategic Overview

The purification strategy depends on the scale of the synthesis and the required final purity. A typical workflow involves a multi-step approach, starting with a bulk separation technique followed by a high-resolution polishing step if necessary.

Purification_Workflow Crude Crude Reaction Mixture Flash Flash Column Chromatography (Normal-Phase) Crude->Flash Initial Cleanup Analysis1 Purity Analysis (TLC, LC-MS) Flash->Analysis1 Fractions Prep_HPLC Preparative HPLC (Reverse-Phase) Analysis1->Prep_HPLC <95% Pure Pure Pure Compound (>95%) Analysis1->Pure >95% Pure SFC Preparative SFC (Optional Alternative) Analysis1->SFC Alternative Polishing Analysis2 Purity Analysis (LC-MS, NMR) Prep_HPLC->Analysis2 Fractions Analysis2->Pure >95% Pure SFC->Analysis2

Caption: General purification workflow for small molecules.

Protocol I: Flash Column Chromatography (Bulk Purification)

Flash chromatography is the workhorse for the initial, rapid purification of multi-gram quantities of material.[6][7][9] It utilizes a stationary phase (typically silica gel) and a solvent (mobile phase) pushed through the column under moderate pressure, usually with compressed air or nitrogen.[6][9]

The Causality of Method Development: TLC is Key

The choice of mobile phase (eluent) is the most critical factor and is determined empirically using TLC.

  • Objective : To find a solvent system where the target compound has an Rf (retention factor) value between 0.2 and 0.35. This range provides the optimal balance between separation from impurities and reasonable elution time.[6][7]

  • Common Solvents : For moderately polar compounds like the tetrahydro-benzoxazole derivatives, a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is standard.

  • Gradient vs. Isocratic Elution : If TLC shows impurities that are very close to the product and others that are far away, a gradient elution (where the polarity of the mobile phase is increased over time) will be necessary.[7]

Experimental Protocol: Step-by-Step Flash Chromatography
  • Column Selection : Choose a column size appropriate for the amount of crude material. A general rule is to use a silica gel-to-crude product weight ratio of 30:1 to 100:1. Difficult separations require higher ratios.[4][7]

  • Column Packing (Wet Slurry Method) : a. Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin (0.5 cm) layer of sand.[7] b. In a beaker, create a slurry of the required amount of silica gel in the initial, least polar mobile phase. c. Pour the slurry into the column carefully, using a funnel. Tap the column gently to ensure even packing and dislodge any air bubbles. d. Open the stopcock to drain some solvent, allowing the silica bed to settle. Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended) : a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane, Acetone). b. Add a small amount of silica gel (approx. 2-3x the weight of the crude product) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. d. Carefully add this powder to the top of the packed column. This technique generally results in better resolution than loading the sample as a concentrated liquid.[6]

  • Elution and Fraction Collection : a. Carefully fill the column with the mobile phase. b. Apply gentle air pressure to achieve a steady flow rate. A common guideline is a drop rate of about 2 inches per minute of solvent level decrease. c. Begin collecting fractions. The size of the fractions should be appropriate for the column size (e.g., for a 40g silica column, 15-20 mL fractions are typical). d. If using a gradient, start with the low-polarity solvent system and gradually increase the percentage of the more polar solvent.

  • Analysis : a. Monitor the collected fractions using TLC to identify which ones contain the pure product.[6] b. Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.

ParameterGuidelineRationale
Silica to Compound Ratio 30:1 to 100:1 (w/w)Higher ratios provide better separation for complex mixtures.[4][7]
Target TLC Rf 0.2 - 0.35Optimizes resolution and minimizes elution time.[6]
Sample Loading Dry LoadingPrevents band broadening and improves separation efficiency.[6]
Typical Mobile Phase Hexane/Ethyl AcetateGood balance of polarity for separating moderately polar compounds.

Protocol II: Preparative HPLC (High-Purity Polishing)

For compounds requiring very high purity (>98%) for biological testing or as reference standards, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[8] It is most often performed in a reverse-phase mode.

The Causality of Method Development: From Analytical to Prep

The foundation of a good preparative method is a well-developed analytical method. The goal is to maximize throughput and yield while achieving the desired purity.[8]

  • Column Chemistry : C18 (octadecylsilane) is the most common stationary phase for reverse-phase chromatography of small molecules and provides excellent retention for the moderately non-polar tetrahydro-benzoxazole scaffold.

  • Mobile Phase : A mixture of water and an organic solvent (Acetonitrile or Methanol) is used. Acetonitrile often provides better peak shapes and lower backpressure.

  • Mobile Phase Additives : Small amounts of an acid, such as Formic Acid (0.1%) or Trifluoroacetic Acid (TFA, 0.1%), are often added. These additives protonate basic sites (like the oxazole nitrogen), which suppresses ionic interactions with residual silanols on the stationary phase, leading to sharper peaks and more reproducible retention times. For mass spectrometry (MS)-triggered fraction collection, volatile additives like formic acid are preferred.[10]

HPLC_Method_Dev Start Start: Impure Sample (Post-Flash) Analytical Develop Analytical Method (e.g., 4.6 mm ID column) Start->Analytical Optimize Optimize Resolution (Gradient, pH, Solvent) Analytical->Optimize Loading Determine Max Sample Load (Loading Study) Optimize->Loading Resolution OK Scale Scale Method to Prep Column (e.g., 30 mm ID column) Loading->Scale Purify Run Preparative HPLC (Collect Fractions) Scale->Purify End Combine & Evaporate Pure Fractions Purify->End

Caption: Logic for scaling from analytical to preparative HPLC.

Experimental Protocol: Step-by-Step Preparative HPLC
  • Analytical Method Development : On an analytical HPLC system (e.g., using a 4.6 x 150 mm C18 column), develop a gradient method that separates the target compound from all major impurities.

  • Solubility Check : Ensure the sample is fully dissolved in the mobile phase or a solvent like DMSO or DMF. Filter the sample solution through a 0.45 µm filter before injection.[8]

  • Scaling Calculation : Scale the injection volume and flow rate from the analytical to the preparative column. The scaling factor is based on the ratio of the cross-sectional areas of the columns:

    • Scale Factor = (Prep Column Radius)² / (Analytical Column Radius)²

    • Prep Flow Rate = Analytical Flow Rate x Scale Factor

    • Prep Injection Volume = Analytical Injection Volume x Scale Factor

  • System Equilibration : Equilibrate the preparative column with the mobile phase (at least 5-10 column volumes) until a stable baseline is achieved.[8]

  • Injection and Fraction Collection : Inject the sample. Use a UV detector to monitor the elution profile. Modern systems often use mass-triggered fractionation, where a mass spectrometer directs the system to collect only the fractions containing the ion with the correct mass-to-charge ratio (m/z) of the target compound.[5] This automates the process and ensures high purity.

  • Post-Purification Processing : Combine the pure fractions, remove the organic solvent using a rotary evaporator, and lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a dry powder.

Column DimensionTypical ScaleFlow RateInjection Volume
4.6 x 150 mmAnalytical1.0 mL/min5-20 µL
21.2 x 150 mmSemi-Prep20 mL/min100-500 µL
50 x 250 mmPreparative100 mL/min1-5 mL

Advanced Techniques: Supercritical Fluid Chromatography (SFC)

Preparative SFC has become the technique of choice in many pharmaceutical settings for both chiral and achiral purifications.[11][12] It offers significant advantages over traditional HPLC.

  • Principle : SFC uses supercritical CO2 as the primary mobile phase, which is modified with a small amount of an organic solvent (e.g., methanol).[] Supercritical fluids have low viscosity and high diffusivity, leading to faster separations and higher efficiency.

  • Advantages :

    • Green Chemistry : Drastically reduces organic solvent consumption and waste.[12][14]

    • Speed : Faster run times and quicker column re-equilibration increase throughput.[]

    • Easy Sample Recovery : The CO2 vaporizes upon depressurization, leaving the purified compound in a small volume of the modifier, which significantly reduces evaporation time.[14]

  • Applicability : SFC is highly effective for purifying moderately polar compounds like tetrahydro-benzoxazole derivatives and is particularly powerful for separating stereoisomers when using a chiral stationary phase.[11][12]

Troubleshooting Common Purification Challenges

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation (Flash) Improper mobile phase selection. Column overloading.Re-optimize the mobile phase with TLC to achieve a target Rf of ~0.25. Reduce the amount of crude material loaded onto the column (increase the silica:compound ratio).[4]
Peak Tailing (HPLC) Secondary interactions with silica. Column degradation.Add an acidic modifier (0.1% formic acid or TFA) to the mobile phase. Try a different stationary phase or replace the column.
Low Recovery Compound precipitation on the column. Compound is irreversibly adsorbed.Check sample solubility in the mobile phase before injecting.[8] For flash chromatography, try a more polar eluent or a different stationary phase (e.g., alumina).
Retention Time Shift (HPLC) Incomplete column equilibration. Change in mobile phase composition.Ensure the column is flushed with 8-10 column volumes of the mobile phase before each injection.[8] Prepare fresh mobile phase daily.

Conclusion

The successful purification of 4,5,6,7-tetrahydro-1,3-benzoxazole derivatives is an enabling step in drug discovery. A logical, multi-step approach that begins with a thorough analysis by TLC, followed by bulk purification via flash chromatography and, if needed, final polishing with reverse-phase preparative HPLC, provides a reliable pathway to obtaining materials of high purity. By understanding the scientific principles behind each step—from mobile phase selection to the scaling of methods—researchers can troubleshoot effectively and adapt these protocols to a wide range of derivatives. Furthermore, the adoption of modern techniques like mass-triggered fractionation and preparative SFC can significantly enhance both the efficiency and sustainability of the purification workflow.

References

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review. [Link]

  • Supercritical Fluid Chromatography | Industrial Purification. Intech Analytical Instruments. [Link]

  • Practical Advances in SFC for the Purification of Pharmaceutical Molecules. (2016). LCGC North America. [Link]

  • SFC Purification. Pharma Inventor Inc. [Link]

  • An automated LC method for the small-scale purification of organic molecules derived from combinatorial libraries. (2002). Journal of Chromatography B. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]

  • Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Rapid purification of small molecule libraries by ion exchange chromatography. (1997). Tetrahedron Letters. [Link]

  • 8.9 - Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]

  • High-Throughput Purification of Single Compounds and Libraries. (2005). Journal of Combinatorial Chemistry. [Link]

  • Flash Column Chromatography Guide. Membrane Solutions. [Link]

  • Flash Column Chromatography. Scribd. [Link]

  • How to do Flash Column Chromatography in 15 Minutes. Zakarian Group, UC Santa Barbara. [Link]

  • Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]

  • Process for the purification of substituted benzoxazole compounds. (2006).
  • An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. (2025). World Journal of Pharmaceutical Research. [Link]

  • 4,5,6,7-tetrahydro-1,3-benzodithiole. ChemSynthesis. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel Benzoxazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Physical properties of the benzoxazole derivatives. ResearchGate. [Link]

  • Sodium Benzoxazole-2-Sulfonate: A Derivatisation Reagent for the Analysis of Amines and Amino Acids by HPLC with Fluorescence or. (1993). Journal of Liquid Chromatography. [Link]

  • Showing Compound Benzoxazole (FDB004443). FooDB. [Link]

  • Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2016). Journal of Basic and Applied Research in Biomedicine. [Link]

  • Photophysical Properties of Some Benzoxazole and Benzothiazole Derivatives. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi. [Link]

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (2022). Molecules. [Link]

  • Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole for the Spectrophotometric and Differential Pulse Polarographic Determination of Acetylcysteine and Captopril. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 4,5,6,7-Tetrahydro-1,3-Benzoxazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Tetrahydro-1,3-benzoxazoles in Drug Discovery

The 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and pharmaceutical agents. Its rigid, bicyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets with high affinity and selectivity. These intermediates are crucial building blocks in the synthesis of compounds targeting a range of therapeutic areas, including but not limited to, neuroscience, oncology, and infectious diseases.

The transition from laboratory-scale synthesis to large-scale production of these vital intermediates presents a unique set of challenges. Issues such as reaction kinetics, thermodynamics, reagent stoichiometry, solvent selection, and product isolation must be carefully considered and optimized to ensure a safe, efficient, and economically viable process. This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazole intermediates, drawing upon established chemical principles and field-proven insights to facilitate a seamless transition from the bench to production.

Synthetic Strategies for the Construction of the 4,5,6,7-Tetrahydro-1,3-Benzoxazole Core

The primary and most direct approach to the 4,5,6,7-tetrahydro-1,3-benzoxazole core involves the condensation of a 1,2-amino alcohol, specifically cis- or trans-2-aminocyclohexanol, with a suitable one-carbon electrophile. The choice of this electrophile, typically an aldehyde or an orthoester, directly influences the substitution at the 2-position of the resulting heterocyclic ring.

Diagram of General Synthetic Pathways

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Synthetic Routes cluster_3 Final Product 2-Aminocyclohexanol 2-Aminocyclohexanol Route_A Route A: Condensation with Aldehyde 2-Aminocyclohexanol->Route_A Route_B Route B: Condensation with Orthoester 2-Aminocyclohexanol->Route_B Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Route_A Orthoester (RC(OR')3) Orthoester (RC(OR')3) Orthoester (RC(OR')3)->Route_B Schiff Base/Hemiaminal Schiff Base/Hemiaminal Product 2-Substituted-4,5,6,7- tetrahydro-1,3-benzoxazole Schiff Base/Hemiaminal->Product Dehydrative Cyclization Imidate Imidate Imidate->Product Cyclization Route_A->Schiff Base/Hemiaminal Formation Route_B->Imidate Formation

Caption: General synthetic approaches to 2-substituted-4,5,6,7-tetrahydro-1,3-benzoxazoles.

Part 1: Detailed Application Notes and Protocols

Route A: Dehydrative Cyclization of 2-Aminocyclohexanol with Aldehydes

This is one of the most common and atom-economical methods for the synthesis of 2-substituted-4,5,6,7-tetrahydro-1,3-benzoxazoles. The reaction proceeds via the initial formation of a Schiff base or a hemiaminal intermediate, followed by an intramolecular cyclization with the elimination of water.

  • Solvent Selection: The choice of solvent is critical for driving the reaction to completion by facilitating the removal of water. Toluene or xylenes are often preferred for their ability to form an azeotrope with water, which can be removed using a Dean-Stark apparatus. For greener processes, high-boiling point ethers or even solvent-free conditions with microwave irradiation can be explored.[1]

  • Catalyst: While the reaction can proceed thermally, acid catalysis is often employed to accelerate both the formation of the initial adduct and the subsequent cyclization. Common catalysts include p-toluenesulfonic acid (PTSA), camphorsulfonic acid (CSA), or Lewis acids. The selection and loading of the catalyst are crucial to avoid side reactions and ensure a high yield.

  • Temperature: The reaction temperature is typically elevated to facilitate the removal of water and drive the equilibrium towards the product. The optimal temperature will depend on the boiling point of the solvent and the reactivity of the substrates.

Diagram of Experimental Workflow

G Start Start Charge_Reagents Charge Reactor with: - 2-Aminocyclohexanol - Toluene - Benzaldehyde Start->Charge_Reagents Add_Catalyst Add p-Toluenesulfonic Acid Charge_Reagents->Add_Catalyst Heat_Reflux Heat to Reflux with Dean-Stark Trap Add_Catalyst->Heat_Reflux Monitor_Reaction Monitor by TLC/GC for Disappearance of Starting Material Heat_Reflux->Monitor_Reaction Monitor_Reaction->Heat_Reflux Continue Reflux Cool_Down Cool to Room Temperature Monitor_Reaction->Cool_Down Reaction Complete Quench Quench with Saturated Sodium Bicarbonate Solution Cool_Down->Quench Separate_Phases Separate Organic and Aqueous Phases Quench->Separate_Phases Wash_Organic Wash Organic Phase with Brine Separate_Phases->Wash_Organic Dry_Organic Dry over Anhydrous Sodium Sulfate Wash_Organic->Dry_Organic Filter Filter Dry_Organic->Filter Concentrate Concentrate in Vacuo Filter->Concentrate Purify Purify by Vacuum Distillation or Recrystallization Concentrate->Purify End End Purify->End G cluster_0 Key Considerations Lab_Scale Laboratory Scale (grams) Pilot_Plant Pilot Plant Scale (kilograms) Lab_Scale->Pilot_Plant Process Development Heat_Transfer Heat Transfer and Exotherm Control Lab_Scale->Heat_Transfer Workup_Purification Scalable Work-up and Purification Lab_Scale->Workup_Purification Production_Scale Production Scale (metric tons) Pilot_Plant->Production_Scale Process Validation Mixing Efficient Mixing Pilot_Plant->Mixing Safety Process Safety Pilot_Plant->Safety Reagent_Addition Controlled Reagent Addition Production_Scale->Reagent_Addition

Sources

Application Notes and Protocols: Strategic C2-Functionalization of the 4,5,6,7-Tetrahydro-1,3-Benzoxazole Core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Tetrahydro-1,3-Benzoxazole Scaffold

The 4,5,6,7-tetrahydro-1,3-benzoxazole moiety represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its partially saturated carbocyclic ring fused to an oxazole provides a rigid, three-dimensional structure that is adept at presenting substituents for interaction with biological targets. This core is found in a range of pharmacologically active agents, demonstrating potential in areas such as inflammation and pain management, oncology, and neuroscience.[1][2][3][4] The science of medicinal chemistry involves designing and improving drug molecules by understanding the relationship between their chemical structure and biological function.[5]

The C2 position of the oxazole ring is a primary locus for synthetic modification. Functionalization at this site directly influences the electronic properties and steric profile of the molecule, allowing for the fine-tuning of its structure-activity relationship (SAR). By introducing a diversity of substituents at C2, researchers can modulate key pharmacological parameters such as target affinity, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This guide provides a detailed overview of robust and versatile methodologies for achieving selective C2-functionalization of the 4,5,6,7-tetrahydro-1,3-benzoxazole core.

Methodology 1: De Novo Ring Synthesis via Condensation

The most classical and direct approach to C2-substituted tetrahydrobenzoxazoles is through the cyclocondensation of cis-2-aminocyclohexanol with various carbonyl-containing precursors. This "bottom-up" approach builds the heterocyclic ring and installs the C2-substituent in a single, efficient step.

Causality and Mechanistic Insight

This strategy hinges on the nucleophilic character of the amino group and the hydroxyl group of the 2-aminocyclohexanol backbone. The reaction typically proceeds through the formation of a hemiaminal or Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration (or oxidation) to yield the aromatic oxazole ring. The choice of the carbonyl partner dictates the nature of the C2-substituent.

Protocol 1A: Condensation with Carboxylic Acids

This protocol is ideal for installing alkyl or aryl groups at the C2 position. The use of a dehydrating agent or high temperatures is often necessary to drive the reaction to completion.

Experimental Workflow:

reagents cis-2-Aminocyclohexanol + R-COOH + Eaton's Reagent mix Mix & Heat (e.g., 80-100 °C) reagents->mix 1. Combine workup Aqueous Workup & Extraction mix->workup 2. Reaction purify Column Chromatography workup->purify 3. Isolate product C2-Substituted Product purify->product 4. Purify

Caption: Workflow for Carboxylic Acid Condensation.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cis-2-aminocyclohexanol (1.0 equiv.).

  • Reaction Setup: Add the desired carboxylic acid (1.1 equiv.).

  • Solvent/Catalyst Addition: Add Eaton's reagent (P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) as the solvent and dehydrating agent. The reaction can also be performed under microwave irradiation in the absence of a solvent.[6]

  • Reaction Execution: Heat the mixture to 80–120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

Precursor (R-COOH)ConditionsTypical YieldNotes
Benzoic AcidPPA, 120 °C, 4h75-85%Forms C2-phenyl product.
Acetic AcidEaton's Reagent, 80 °C, 2h60-70%Forms C2-methyl product.
Cyclohexanecarboxylic AcidMW, 150 °C, 20 min80-90%Rapid, solvent-free conditions.
Protocol 1B: Oxidative Cyclization with Aldehydes

This variation is highly efficient for synthesizing C2-aryl or C2-heteroaryl derivatives. An oxidant is required to facilitate the final aromatization step from the intermediate oxazoline.

Step-by-Step Protocol:

  • Reagent Preparation: To a solution of cis-2-aminocyclohexanol (1.0 equiv.) in a suitable solvent like Dimethyl Sulfoxide (DMSO) or ethanol, add the aldehyde (1.05 equiv.).[7]

  • Catalyst/Oxidant Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and an oxidant such as iodine (I₂) or an ionic liquid supported on nanoparticles under sonication.[7]

  • Reaction Execution: Stir the mixture at a temperature ranging from ambient to 80 °C. The reaction is often complete within a few hours.

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1A. A wash with aqueous sodium thiosulfate may be necessary to remove excess iodine.

Methodology 2: Transition Metal-Catalyzed C-H Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for derivatizing heterocyclic cores.[8] For the 4,5,6,7-tetrahydro-1,3-benzoxazole system, the C2-H bond is the most acidic proton on the oxazole ring, making it a prime target for regioselective metal-catalyzed functionalization. Palladium catalysis is particularly effective for this transformation.[9]

Causality and Mechanistic Insight

The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where a palladium catalyst, often in a high oxidation state, abstracts the C2 proton with the assistance of a base. This generates a palladated intermediate that can then undergo reductive elimination with a coupling partner (e.g., an aryl halide) to form the new C-C bond and regenerate the active catalyst.

Catalytic Cycle Diagram:

pd_catalyst Pd(II)L_n intermediate [Oxazole-C2-Pd(II)L_n]^+ pd_catalyst->intermediate substrate Oxazole-C2-H substrate->intermediate C-H Activation (Base-assisted) product Oxazole-C2-Ar intermediate->product Reductive Elimination coupling_partner Ar-X coupling_partner->intermediate Oxidative Addition product->pd_catalyst Catalyst Regeneration

Caption: Simplified Pd-Catalyzed C-H Arylation Cycle.

Protocol 2A: Direct C-H Arylation with Aryl Halides

This protocol allows for the direct coupling of the C2-H bond with a wide range of aryl or heteroaryl halides.

Step-by-Step Protocol:

  • Inert Atmosphere: All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.

  • Reagent Preparation: To a dry Schlenk flask, add the 4,5,6,7-tetrahydro-1,3-benzoxazole substrate (1.0 equiv.), the aryl halide (Ar-X, 1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable ligand (e.g., a phosphine like SPhos or an N-heterocyclic carbene (NHC) precursor like IPr·HCl).

  • Base and Solvent: Add a base, typically a carbonate such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.), and a dry, degassed solvent like toluene, dioxane, or DMF.

  • Reaction Execution: Heat the reaction mixture to 100-140 °C. Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst and salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Data Summary Table:

Coupling Partner (Ar-X)Catalyst SystemBase/SolventTemp (°C)Typical Yield
4-BromotoluenePd(OAc)₂ / SPhosK₂CO₃ / Toluene11088%
2-Chloropyridine[Pd(π-allyl)Cl]₂ / IPr·HClK₂CO₃ / Dioxane12075%
1-IodonaphthalenePd(OAc)₂ / P(Cy)₃Cs₂CO₃ / DMF14092%

Methodology 3: Cross-Coupling of C2-Functionalized Precursors

When direct C-H activation is not feasible or when a different substitution pattern is desired, a two-step approach involving initial functionalization at C2 followed by a cross-coupling reaction is a highly reliable strategy. This involves converting the C2-H bond to a more reactive group like a halide or a triflate, which then serves as a handle for standard cross-coupling reactions.

Protocol 3A: Suzuki-Miyaura Coupling of a C2-Halogenated Intermediate

This protocol is one of the most widely used C-C bond-forming reactions due to the commercial availability of a vast array of boronic acids and the high functional group tolerance of the reaction.[10]

Experimental Workflow:

start C2-Bromo-Tetrahydrobenzoxazole + Ar-B(OH)₂ mix Mix in Solvent (e.g., Toluene/H₂O) start->mix reagents Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) reagents->mix heat Heat (e.g., 90 °C) mix->heat 1. Inert Atm. workup Workup & Extraction heat->workup 2. Reaction product C2-Aryl Product workup->product 3. Purify

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Protocol:

  • Synthesis of Precursor: First, synthesize the 2-bromo-4,5,6,7-tetrahydro-1,3-benzoxazole via bromination of the parent heterocycle using a reagent like N-Bromosuccinimide (NBS).

  • Inert Atmosphere: Set up the reaction in a Schlenk flask under an inert atmosphere.

  • Reagent Addition: Add the 2-bromo precursor (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base (e.g., aqueous 2M Na₂CO₃, 2.5 equiv.).

  • Solvent: Add a degassed solvent system, typically a biphasic mixture like Toluene/Ethanol/Water or Dioxane/Water.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup and Purification: Cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic fractions, dry, concentrate, and purify via column chromatography.

Conclusion and Future Outlook

The functionalization of the 4,5,6,7-tetrahydro-1,3-benzoxazole core at the C2 position is a critical task for chemists in drug discovery and materials science. This guide has detailed three robust and complementary strategies: de novo synthesis via condensation, direct C-H activation, and cross-coupling of pre-functionalized intermediates. The choice of method depends on the desired substituent, available starting materials, and the required scale of the synthesis. As catalytic methods continue to advance, the development of even more efficient, selective, and sustainable protocols for C-H functionalization will undoubtedly expand the synthetic toolbox, enabling the rapid generation of novel and diverse libraries of these valuable compounds for biological screening.

References

  • Title: Pd-Catalyzed C4-Olefination of Oxazoles via C–H Bond Activation: Divergent Synthesis of Functionalized Amino Alcohol and Amino Acid Derivatives Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. Source: ResearchGate URL: [Link]

  • Title: One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids Source: Synthetic Communications URL: [Link]

  • Title: Catalyzed Regio- and Enantioselective Oxidative C-H/C-H Cross-Coupling Reaction between Ferrocenes and Azoles Source: PubMed URL: [Link]

  • Title: Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Transition‐metal‐catalyzed C−H activation of oxazole compounds. Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: The Royal Society of Chemistry URL: [Link]

  • Title: Simple and Efficient Aromatic C–H Oxazolination Source: Precision Chemistry - ACS Publications URL: [Link]

  • Title: Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles Source: Ignited Minds Journals URL: [Link]

  • Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation Source: Organic Letters - ACS Publications URL: [Link]

  • Title: A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of some benzoxazole derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Benzoxazoles Source: World Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Targeting disease with benzoxazoles: a comprehensive review of recent developments Source: ResearchGate URL: [Link]

  • Title: The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents Source: PubMed URL: [Link]

  • Title: Benzoxazoles and oxazolopyridines in medicinal chemistry studies Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of substituted benzoxazoles as inhibitors of mPGES-1: use of a conformation-based hypothesis to facilitate compound design Source: PubMed URL: [Link]

  • Title: Accessing C2-Functionalized 1,3-(Benz)azoles through Transition Metal-Catalyzed C-H Activation Source: PubMed URL: [Link]

  • Title: Introduction to Medicinal Chemistry and Pharmacology Source: Coursera URL: [Link]

Sources

Application Note: 4,5,6,7-Tetrahydro-1,3-benzoxazole (THBO) in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Ligand Profile

4,5,6,7-Tetrahydro-1,3-benzoxazole (THBO) represents a distinct class of "cycloalkane-fused" oxazole ligands. Unlike its aromatic counterpart (benzoxazole), THBO features a saturated cyclohexane ring fused to the oxazole core. This structural modification introduces unique steric bulk and electronic enrichment, making it a valuable tool for fine-tuning metal centers in palladium and copper catalysis.

Key Differentiators
FeatureBenzoxazole (Standard)4,5,6,7-Tetrahydro-1,3-benzoxazole (THBO)
Backbone Planar Aromatic SystemPuckered Cyclohexane (Chair/Boat)
Steric Profile Flat, low steric hindranceIncreased steric bulk (Tolman Cone Angle ↑)
Basicity (pK_a) Lower (Electron-withdrawing aryl)Higher (Electron-donating alkyl fusion)
Coordination Weak

-donor, moderate

-acceptor
Stronger

-donor, weak

-acceptor
Primary Use Photophysics, Bioactive scaffoldsAncillary Ligand, C-H Activation Directing Group

Ligand Synthesis Protocol

Objective: Synthesize high-purity THBO from commercially available precursors. Scale: 10 mmol Reaction Type: Hantzsch-type Cyclization / Bredereck Synthesis

Materials
  • Precursor: 2-Chlorocyclohexanone (CAS: 822-87-7) or 2-Bromocyclohexanone.

  • Reagent: Formamide (Excess) or Urea (for 2-amino analog).

  • Solvent: DMF (if required, usually neat in formamide).

  • Work-up: Diethyl ether, NaHCO₃, Brine.

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, add 2-chlorocyclohexanone (1.32 g, 10 mmol).

  • Addition: Add Formamide (4.5 g, 100 mmol) acting as both reagent and solvent.

  • Cyclization: Heat the mixture to 140°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (SiO₂, Hexane/EtOAc 3:1). The starting halide spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Quench: Cool the reaction mixture to room temperature. Pour into ice-water (30 mL) .

  • Neutralization: Neutralize with saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract with Diethyl ether (3 × 20 mL) .

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient 9:1 to 4:1).

  • Yield: Expect 65–75% of a pale yellow oil/low-melting solid.

Expert Insight: The use of 2-chlorocyclohexanone is preferred over the bromo-analog for scale-up due to higher stability and less lachrymatory nature. Ensure the formamide is dry to prevent hydrolysis of the imine intermediate.

Metal Complexation Protocol: [PdCl₂(THBO)₂]

Objective: Isolate the air-stable Palladium(II) pre-catalyst. Role: This complex serves as a defined source of Pd(II) for cross-coupling or C-H activation.

Protocol
  • Dissolution: Dissolve PdCl₂ (177 mg, 1.0 mmol) in Acetonitrile (PhCN) or warm Benzonitrile (5 mL) to form the labile bis-nitrile complex

    
    .
    
  • Ligand Addition: Add THBO (258 mg, 2.1 mmol) dropwise to the stirring Pd solution.

  • Precipitation: Stir at room temperature for 2 hours. A yellow/orange precipitate will form.

  • Isolation: Filter the solid through a sintered glass funnel.

  • Washing: Wash with cold Pentane (2 × 5 mL) to remove excess ligand.

  • Drying: Dry under high vacuum for 4 hours.

  • Characterization:

    • ¹H NMR (CDCl₃): Shift of the C2-H proton (oxazole ring) downfield by ~0.5 ppm compared to free ligand, indicating N-coordination.

Catalytic Application: Suzuki-Miyaura Coupling

Context: THBO acts as a monodentate ligand, stabilizing the Pd(0) species preventing "palladium black" precipitation while remaining labile enough to permit oxidative addition.

Reaction Scheme


Experimental Workflow
ComponentEquiv.Amount (mmol)Notes
Aryl Bromide 1.01.0Substrate
Phenylboronic Acid 1.51.5Coupling Partner
Pd(OAc)₂ 0.022 mol%Pre-catalyst
THBO Ligand 0.044 mol%L:M ratio = 2:1
K₂CO₃ 2.02.0Base
Toluene/H₂O -4 mL (3:1)Solvent System
Procedure
  • Catalyst Pre-formation: In a vial, mix Pd(OAc)₂ and THBO in Toluene (1 mL). Stir for 10 mins at RT to generate the active

    
     species.
    
  • Reaction Assembly: Add Aryl Bromide, Boronic Acid, and K₂CO₃ to a reaction tube.

  • Initiation: Add the pre-formed catalyst solution and remaining solvent.

  • Execution: Heat to 80°C for 4–12 hours.

  • Work-up: Cool, dilute with EtOAc, wash with water. Analyze by GC-MS or isolate via column chromatography.

Mechanistic & Structural Visualization

Ligand Synthesis & Coordination Pathway[1]

LigandPathway Start 2-Chlorocyclohexanone (Precursor) Ligand THBO Ligand (Fused Oxazole) Start->Ligand Cyclization (-H2O, -HCl) Reagent Formamide (140°C) Reagent->Ligand Complex [PdCl2(THBO)2] Pre-catalyst Ligand->Complex Coordination (2.1 equiv) PdSalt PdCl2(PhCN)2 PdSalt->Complex Ligand Exchange

Caption: Synthesis of THBO ligand via Hantzsch cyclization followed by coordination to Palladium(II).

Catalytic Cycle (Suzuki-Miyaura with THBO)

CatalyticCycle Pd0 L2-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ph) OxAdd->TransMet + Ph-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ph L_Note THBO Ligand (L) Prevents Aggregation Increases e- density L_Note->Pd0

Caption: The catalytic cycle demonstrating the stabilizing role of THBO (L) in the Pd(0)/Pd(II) redox shuttle.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Hydrolysis of imine intermediateEnsure Formamide is dry; increase temperature to 140°C.
Pd Black Formation Ligand dissociationIncrease L:Pd ratio to 3:1 or 4:1. THBO is a monodentate ligand and can be labile.
No Conversion Catalyst poisoning / Inactive PdEnsure [PdCl₂(THBO)₂] is yellow/orange. If black/grey, recrystallize.[1]
Side Products Homocoupling of Boronic AcidDegas solvents thoroughly (O₂ promotes homocoupling).

References

  • Gorepatil, P. B., et al. (2013).[2] "Synthesis of benzoxazoles and benzothiazoles using samarium triflate." Synlett, 24, 2241-2244.[2] Link

  • Boyarskii, V. P., et al. (2021).[3] "Diaminocarbene Complexes of Palladium(II) Containing 2-Aminooxazole and 2-Aminothiazole Heterocyclic Ligands." Pharmaceutical Chemistry Journal, 55, 20–23. Link

  • Verrier, C., et al. (2011). "Direct C-H Arylation of Oxazoles." Organic Letters, 13(5), 1100-1103. Link

  • BenchChem Technical Data. (2025). "4,5,6,7-tetrahydro-1,3-benzoxazole-2-thiol derivatives." Link

  • Organic Chemistry Portal. "Synthesis of Benzoxazoles." Link

Sources

Application Note: A Diversity-Oriented Approach to the Synthesis of 4,5,6,7-Tetrahydro-1,3-benzoxazole Analogue Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Tetrahydro-benzoxazole Scaffold in Drug Discovery

The benzoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, making them a focal point for drug discovery programs.[4][5][6] The 4,5,6,7-tetrahydro-1,3-benzoxazole variant retains key electronic features of the benzoxazole core while introducing a non-aromatic, saturated carbocyclic ring. This modification imparts a three-dimensional character to the molecule, a highly desirable trait for improving binding affinity and specificity to biological targets, often leading to enhanced pharmacological profiles.[7]

High-Throughput Screening (HTS) remains a primary engine for hit identification in modern drug discovery, enabling the rapid evaluation of vast numbers of compounds against specific biological targets.[8][9] The success of any HTS campaign is fundamentally dependent on the quality and diversity of the screening library. A library rich in unique, three-dimensional scaffolds is more likely to yield novel hits that can be developed into next-generation therapeutics.

This guide details a comprehensive, diversity-oriented synthesis (DOS) strategy for the creation of a large and structurally varied library of 4,5,6,7-tetrahydro-1,3-benzoxazole analogues.[10][11] DOS is a powerful paradigm that aims to efficiently generate collections of complex and diverse small molecules from a common set of starting materials, making it perfectly suited for building high-quality screening libraries.[7] We will provide detailed, field-tested protocols, explain the rationale behind key experimental decisions, and illustrate the overall workflow from initial synthesis to final library preparation for HTS.

Core Synthetic Strategy: A Modular, Three-Point Diversification Approach

The synthesis of the 4,5,6,7-tetrahydro-1,3-benzoxazole core is most effectively achieved through the condensation of a 2-aminocyclohexanol precursor with a carbonyl-containing building block. Our strategy is designed around three key points of diversification (R¹, R², and R³) to maximize the structural variety of the final library.

  • R¹ Diversity: Introduced from a library of substituted cyclohexene oxides. Stereochemical diversity can also be introduced at this stage.

  • R² Diversity: Derived from a wide array of commercially available or readily synthesized aldehydes.

  • R³ Diversity: Installed via post-cyclization functionalization of the benzoxazole core.

The overall synthetic and diversification workflow is depicted below.

G cluster_0 Phase 1: Core Synthesis & R1/R2 Diversification cluster_1 Phase 2: R³ Diversification cluster_2 Phase 3: Library Processing A Substituted Cyclohexene Oxides (R¹) C 2-Aminocyclohexanol Precursors (R¹) A->C Ring Opening B Amine Source (e.g., NaN₃ then reduction) B->C E Schiff Base Intermediate C->E Condensation D Diverse Aldehydes (R²-CHO) D->E F Oxidative Cyclization E->F G Tetrahydro-benzoxazole Core Library (R¹, R²) F->G H Post-Cyclization Functionalization (e.g., C-H activation, coupling) G->H J Final Diverse Library (R¹, R², R³) H->J I Diverse Reagents (R³) I->H K Parallel Purification J->K L Quality Control (LC-MS, NMR) K->L M Library Plating for HTS L->M

Figure 1: A schematic overview of the Diversity-Oriented Synthesis workflow for creating a 4,5,6,7-tetrahydro-1,3-benzoxazole library.

Protocol 1: Synthesis of 2-Aminocyclohexanol Precursors (R¹ Diversity)

The synthesis begins with the regioselective opening of substituted cyclohexene oxides. This step is critical as it establishes the R¹ diversity and the relative stereochemistry of the amino and hydroxyl groups required for cyclization. Using sodium azide followed by reduction is a robust and scalable method.

Rationale: The azido-alcohol intermediate is stable and can be purified easily. The subsequent reduction to the amine is typically high-yielding and clean. This two-step process is often more reliable for library synthesis than direct amination.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well deep-well plate, add a solution of the appropriate cyclohexene oxide (1.0 eq) in ethanol/water (4:1, 0.5 M).

  • Azide Addition: To each well, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heating: Seal the plate and heat at 80 °C for 12 hours with stirring.

  • Work-up: Cool the plate to room temperature. Quench each well with water and extract with ethyl acetate (3x). Combine the organic layers in a separate 96-well plate and concentrate in vacuo.

  • Reduction: Redissolve the crude azido-alcohols in tetrahydrofuran (THF, 0.5 M). Add triphenylphosphine (1.2 eq) and water (2.0 eq).

  • Staudinger Reaction: Stir the reaction at 50 °C for 8 hours. The progress can be monitored by TLC or LC-MS, watching for the disappearance of the azide intermediate.

  • Purification: Concentrate the reaction mixture and purify by automated parallel flash chromatography to yield the desired 2-aminocyclohexanol precursors.

Protocol 2: Oxidative Cyclization to Form the Tetrahydro-benzoxazole Core (R² Diversity)

This is the key ring-forming step where the diverse aldehyde library is introduced. The reaction proceeds via a Schiff base intermediate, which then undergoes oxidative cyclization.[4][12] Various oxidants can be used, but manganese(III) acetate or DDQ are often effective and compatible with a wide range of functional groups.[4]

Rationale: The condensation of an amine and an aldehyde to form a Schiff base is a robust and high-yielding reaction. The subsequent oxidative cyclization provides a direct route to the desired benzoxazole core. This two-step, one-pot procedure is highly efficient for library synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To the 96-well plate containing the 2-aminocyclohexanol precursors (1.0 eq) dissolved in a suitable solvent like 1,4-dioxane (0.4 M), add the corresponding aldehyde (1.1 eq) from a pre-prepared aldehyde stock plate.

  • Schiff Base Formation: Add molecular sieves (4Å) to each well to drive the condensation reaction. Stir at room temperature for 1 hour.

  • Oxidative Cyclization: Add the oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq), to each well.

  • Heating: Seal the plate and heat at 100 °C for 6-12 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: Cool the reaction plate. Filter off the molecular sieves. Quench with a saturated solution of sodium bicarbonate. Extract with ethyl acetate (3x). The combined organic layers are dried over anhydrous MgSO₄, concentrated, and purified via automated parallel flash chromatography or preparative HPLC.

Table 1: Examples of Building Blocks for R¹ and R² Diversification

Diversification PointBuilding Block TypeExamplesResulting Structural Feature
Substituted Cyclohexene Oxides4-Methylcyclohexene oxide, 4-Phenylcyclohexene oxide, 4-Methoxycyclohexene oxideSubstitution on the saturated carbocyclic ring
Aromatic AldehydesBenzaldehyde, 4-Chlorobenzaldehyde, 3-Pyridinecarboxaldehyde, 2-Furaldehyde2-Aryl or 2-Heteroaryl substitution
Aliphatic AldehydesIsobutyraldehyde, Cyclohexanecarboxaldehyde, Pivalaldehyde2-Alkyl substitution

Library Purification, Quality Control, and Management

For HTS, compound purity is paramount to avoid false positives and ensure data reliability. A purity threshold of >95% is standard.

  • Parallel Purification: Automated flash chromatography or preparative HPLC/SFC systems are essential for purifying a library of this size efficiently. Method development should focus on generic gradients that can successfully purify a wide range of analogues.

  • Quality Control (QC): Every compound in the library must be subjected to QC analysis.

    • LC-MS: To confirm the identity (correct molecular weight) and purity of each compound.

    • ¹H NMR: For a representative subset of the library (e.g., 5-10%) to confirm structural integrity and rule out systematic errors in the synthesis.

  • Library Plating: Once certified for purity, compounds are accurately weighed or dispensed as solutions of known concentration into 96-well or 384-well plates suitable for HTS.[13] This process is typically handled by automated liquid handlers to ensure accuracy and minimize errors.[9][14]

High-Throughput Screening (HTS) Implementation

The diverse library of 4,5,6,7-tetrahydro-1,3-benzoxazole analogues is now ready for screening. The choice of assay depends on the therapeutic area and biological target of interest.

HTS_Workflow cluster_0 HTS Campaign cluster_1 Hit Validation A Master Library Plate (e.g., 10 mM in DMSO) B Assay Plate Preparation (Automated Liquid Handling) A->B Dispensing C Addition of Target (Enzyme, Cells, etc.) B->C D Incubation C->D E Addition of Detection Reagents D->E F Signal Reading (Plate Reader) E->F G Primary Hit Identification F->G Data Analysis (Z' > 0.5) H Dose-Response Curve (IC₅₀/EC₅₀) G->H Cherry-picking I Secondary/Orthogonal Assays H->I J Confirmed Hit I->J

Sources

Troubleshooting & Optimization

identifying and minimizing byproducts in the synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazoles. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help identify and minimize the formation of byproducts during your synthetic work.

Introduction to the Synthetic Landscape

The synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazoles typically involves the cyclization of a bifunctional precursor, most commonly derived from trans-2-aminocyclohexanol. The core principle of this synthesis is the formation of an amide or imine intermediate, followed by an intramolecular cyclization to form the oxazole ring. While seemingly straightforward, this process can be accompanied by the formation of several byproducts that can complicate purification and reduce yields. This guide will address these common challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazoles and provides actionable solutions.

Question 1: My reaction is incomplete, and I have a significant amount of unreacted 2-aminocyclohexanol and starting electrophile (e.g., carboxylic acid, aldehyde). How can I drive the reaction to completion?

Answer:

An incomplete reaction is a common issue and can often be resolved by optimizing the reaction conditions. The key is to facilitate the initial condensation and subsequent cyclization without promoting side reactions.

Probable Causes:

  • Insufficient reaction temperature: The condensation and particularly the cyclodehydration step often require elevated temperatures to overcome the activation energy barrier.

  • Ineffective water removal: The cyclization step is a dehydration reaction. If water is not effectively removed, the equilibrium will not favor product formation.

  • Catalyst inefficiency: The choice and concentration of the catalyst are crucial for promoting the reaction.

Recommended Solutions:

  • Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). For many cyclodehydration reactions, temperatures in the range of 80-150 °C are effective.[1]

  • Employ a Dean-Stark Apparatus: If your solvent forms an azeotrope with water (e.g., toluene, xylene), using a Dean-Stark trap is a highly effective method for continuously removing water and driving the reaction to completion.

  • Optimize Catalyst and Reagents:

    • For condensations with carboxylic acids, consider using a stronger dehydrating agent like polyphosphoric acid (PPA) or employing a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2]

    • When using aldehydes, ensure the aldehyde is of high purity, as impurities can inhibit the reaction.

    • Consider using microwave-assisted synthesis, which can often reduce reaction times and improve yields.[3]

Question 2: I am observing a significant amount of an intermediate byproduct that is not my final product. How do I identify it and promote its conversion?

Answer:

The most common intermediate in this synthesis is the N-(2-hydroxycyclohexyl)amide (from carboxylic acid starting material) or the corresponding imine (from aldehyde starting material). This intermediate forms from the initial condensation but fails to cyclize.

Identification of the Intermediate:

  • TLC Analysis: The intermediate will typically have a different Rf value than the starting materials and the final product. It is often more polar than the final tetrahydrobenzoxazole.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the intermediate. The mass spectrum will show a molecular ion peak corresponding to the mass of 2-aminocyclohexanol plus the mass of the acyl or aldehyde group minus the mass of water.

  • NMR Spectroscopy: If isolated, 1H NMR spectroscopy of the N-(2-hydroxycyclohexyl)amide will show characteristic signals for the cyclohexyl ring protons, an amide N-H proton, and a hydroxyl O-H proton.

Promoting Conversion to the Final Product:

  • Increase Temperature and/or Reaction Time: As with incomplete reactions, providing more energy can facilitate the final cyclization step.

  • Add a Dehydrating Agent: If not already present, the addition of a dehydrating agent like PPA, sulfuric acid, or phosphorus pentoxide can promote the intramolecular cyclization.

  • Switch to a More Forcing Solvent: A higher-boiling solvent can allow for higher reaction temperatures.

Question 3: My final product is contaminated with byproducts that have similar polarity, making purification by column chromatography difficult. What are these byproducts and how can I avoid them?

Answer:

Byproducts with similar polarity to the desired 4,5,6,7-tetrahydro-1,3-benzoxazole can be particularly challenging. These often arise from side reactions involving the cyclohexyl ring or from over-reaction.

Potential Byproducts and Their Prevention:

ByproductProbable CausePrevention Strategy
Elimination Products (e.g., cyclohexene derivatives) Harsh acidic conditions and high temperatures can lead to the elimination of water from the cyclohexanol moiety before or after cyclization.Use milder reaction conditions. Consider using a less aggressive dehydrating agent. Optimize the reaction temperature to the minimum required for cyclization.
Rearrangement Products (e.g., cyclopentyl derivatives) Strong acids can induce carbocation formation on the cyclohexyl ring, which can then undergo rearrangement to form a more stable carbocation, leading to ring contraction.Avoid strong protic acids. Consider using Lewis acid catalysts or milder dehydrating agents.
Dimerization/Polymerization Products High concentrations of starting materials or reactive intermediates can lead to intermolecular reactions.Use a more dilute reaction mixture. Add one of the reactants slowly to the reaction mixture to maintain a low concentration.

Purification Strategies for Difficult Separations:

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing closely related impurities. Experiment with different solvent systems.

  • Preparative TLC or HPLC: For small-scale purifications, preparative TLC or High-Performance Liquid Chromatography (HPLC) can provide excellent separation.

  • Derivative Formation: In some cases, it may be possible to selectively react the byproduct with a reagent to change its polarity, making it easier to separate.

Frequently Asked Questions (FAQs)

Q1: What are the best starting materials for the synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-benzoxazoles?

A1: The most common and versatile starting material is trans-2-aminocyclohexanol. This can be condensed with a variety of electrophiles to introduce the desired substituent at the 2-position. Common reaction partners include:

  • Carboxylic acids and their derivatives (acyl chlorides, esters): This is a straightforward method, often requiring a dehydrating agent or catalyst.[3][4]

  • Aldehydes: Condensation with aldehydes forms an imine intermediate that is then cyclized.[1]

  • Orthoesters: These can react with 2-aminocyclohexanol to directly form the tetrahydrobenzoxazole.[2]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system that provides good separation of your starting materials, intermediate, and product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis and to identify intermediates, LC-MS is highly recommended.[5]

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

A3: Yes, several strategies can be employed to make the synthesis more environmentally friendly:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[3]

  • Catalytic methods: Using a recyclable catalyst can reduce waste.

  • Solvent selection: Choosing less hazardous solvents is a key principle of green chemistry.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1,3-benzoxazole from 2-Aminocyclohexanol and Benzoic Acid using Polyphosphoric Acid (PPA)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.22 g, 10 mmol) and trans-2-aminocyclohexanol (1.15 g, 10 mmol).

  • Addition of PPA: Carefully add polyphosphoric acid (40 g) to the flask. The mixture will become viscous.

  • Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~7. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[6]

Protocol 2: Synthesis of 2-Aryl-4,5,6,7-tetrahydro-1,3-benzoxazole from 2-Aminocyclohexanol and an Aldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve trans-2-aminocyclohexanol (10 mmol) and the desired aromatic aldehyde (10 mmol) in toluene (50 mL).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Heating and Water Removal: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Cyclization: Once the imine formation is complete (as monitored by TLC), an oxidizing agent can be added to facilitate the cyclization to the benzoxazole if the direct cyclodehydration does not occur. Alternatively, for direct cyclodehydration, continue heating and monitoring.

  • Work-up and Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Visualization of Reaction Pathways and Troubleshooting

Diagram 1: General Synthetic Pathway and Common Byproducts

G cluster_0 Starting Materials cluster_1 Reaction Pathway cluster_2 Byproducts 2-Aminocyclohexanol 2-Aminocyclohexanol Intermediate N-(2-hydroxycyclohexyl)amide/imine (Incomplete Cyclization) 2-Aminocyclohexanol->Intermediate Condensation Electrophile R-COX (e.g., Carboxylic Acid, Aldehyde) Electrophile->Intermediate Product 4,5,6,7-Tetrahydro-1,3-benzoxazole Intermediate->Product Cyclodehydration Elimination Elimination Products (e.g., Cyclohexene derivatives) Intermediate->Elimination Side Reaction (Harsh Conditions) Rearrangement Rearrangement Products (e.g., Cyclopentyl derivatives) Intermediate->Rearrangement Side Reaction (Strong Acid) Dimer Dimerization/Polymerization Intermediate->Dimer Side Reaction (High Concentration) G start Low Yield of 4,5,6,7-Tetrahydro-1,3-benzoxazole check_sm TLC/LC-MS Analysis: Unreacted Starting Materials? start->check_sm check_int TLC/LC-MS Analysis: Intermediate Buildup? check_sm->check_int No increase_temp Increase Temperature and/or Reaction Time check_sm->increase_temp Yes check_bp TLC/LC-MS Analysis: Multiple Byproducts? check_int->check_bp No add_dehydrating Add/Change Dehydrating Agent check_int->add_dehydrating Yes milder_cond Use Milder Conditions (Lower Temp, Weaker Acid) check_bp->milder_cond Yes purification Optimize Purification (Recrystallization, Prep-HPLC) check_bp->purification No increase_temp->check_int optimize_catalyst Optimize Catalyst/Reagents increase_temp->optimize_catalyst add_dehydrating->check_bp add_dehydrating->optimize_catalyst milder_cond->purification

Caption: Troubleshooting workflow for low product yield.

References

  • MPG.PuRe. (2021). “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and -. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,5,6,7-Tetrahydro-1,3-oxazepines 6. Retrieved from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111. [Link]

  • Mohammed, A. A., et al. (2016). Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261.
  • Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR data of compounds 1-3 and 6 (J in Hz). Retrieved from [Link]

  • Thieme Chemistry. (2020). Novel Synthesis of Benzoxazoles and Benzimidazoles. Retrieved from [Link]

  • Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]

  • Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Table of Contents. Retrieved from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 24093-24111. [Link]

  • Beilstein Journals. (2020). Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Retrieved from [Link]

  • MDPI. (n.d.). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). AMMONOLYSIS OF 1,2-EPOXYCYCLOHEXANE AND TRANS-2-BROMOCYCLOHEXANOL. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. Retrieved from [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Rearrangement Reactions. Retrieved from [Link]

  • Lee, J. Y., et al. (2018). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 3(11), 15993-16000. [Link]

  • da Silva, P. B., et al. (2017). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Molecules, 22(10), 1698. [Link]

  • Kumar, A., et al. (2014). Synthesis and antibacterial evaluation of benzazoles tethered dihydroo[3][6]xazines. Indian Journal of Chemistry, 53B, 1030-1037.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Tiffeneau–Demjanov rearrangement products. Retrieved from [Link]

  • Google Patents. (n.d.). Aldehyde amine condensation products.
  • ResearchGate. (n.d.). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • YouTube. (2023). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. Retrieved from [Link]

  • Li, Y., et al. (2018). Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates. ACS Sustainable Chemistry & Engineering, 6(10), 13536-13545. [Link]

Sources

Technical Support Center: Enhancing In Vivo Stability of 4,5,6,7-Tetrahydro-1,3-Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions for improving the stability of 4,5,6,7-tetrahydro-1,3-benzoxazole derivatives for in vivo studies. As Senior Application Scientists, we understand that moving a promising compound from the bench to a preclinical model requires navigating a complex landscape of metabolic, chemical, and formulation challenges. This resource consolidates field-proven insights and troubleshooting strategies to help you overcome these hurdles.

Troubleshooting Guide: Common In Vivo Stability Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My 4,5,6,7-tetrahydro-1,3-benzoxazole derivative shows potent in vitro activity but has very low exposure and efficacy in vivo after oral administration. What are the likely causes and how can I fix this?

A1: This is a classic and multifaceted challenge in drug development, often pointing to poor oral bioavailability. For the tetrahydro-benzoxazole scaffold, the primary culprits are typically metabolic instability and/or poor aqueous solubility.

Potential Cause 1: Metabolic Instability The benzoxazole ring system, while aromatic, is susceptible to degradation, and the tetrahydro portion can be a target for metabolic enzymes. The primary metabolic vulnerabilities include:

  • Hydrolysis: The oxazole ring can undergo acid or base-catalyzed hydrolysis, leading to ring cleavage.[1][2] This is particularly relevant in the acidic environment of the stomach and the slightly basic conditions of the small intestine.

  • Oxidation: Cytochrome P450 (CYP450) enzymes in the liver can oxidize the molecule, creating more polar metabolites that are easily excreted.[3][4]

  • Enzymatic Cleavage: Ester or amide groups elsewhere in the molecule can be rapidly cleaved by esterases or amidases.

Solutions & Experimental Workflow:

  • Prodrug Strategy: This is a highly effective method to mask metabolically labile functional groups and improve physicochemical properties.[][6][7] The goal is to create a transiently inactive form of the drug that is converted to the active parent molecule in vivo.[8]

    • To Counteract Hydrolysis/Metabolism: If your molecule has a vulnerable group (e.g., a phenol or carboxylic acid), mask it. For instance, converting a phenolic hydroxyl group to a carbamate can significantly reduce first-pass metabolism.[9]

    • To Enhance Solubility: Introduce polar promoieties like phosphate esters or amino acid esters to dramatically increase water solubility.[][9]

G cluster_0 In Vivo Environment cluster_1 Outcome Parent_Drug Parent Drug (with labile group) Prodrug Prodrug (labile group masked) Parent_Drug->Prodrug Chemical Modification (Synthesis) Active_Drug Active Parent Drug (at target site) Prodrug->Active_Drug Enzymatic or Chemical Cleavage Improved_PK Improved PK Profile (Increased Exposure) Active_Drug->Improved_PK Results in

Caption: General workflow of a prodrug strategy.

  • Structural Modification (Lead Optimization):

    • Shield Labile Sites: Introduce steric hindrance near a metabolically weak spot.

    • Bioisosteric Replacement: Replace a metabolically unstable group with a more robust one that retains biological activity. For example, replacing a metabolically susceptible phenyl ring with a pyridine or other heterocyclic ring can improve resistance to oxidation.[3][10]

    • Modulate Electronics: Add electron-donating groups to the benzoxazole ring to increase its electron density, making it less susceptible to nucleophilic attack and subsequent cleavage.[1]

  • Formulation with Advanced Delivery Systems:

    • Encapsulation: Using liposomes or nanoparticles can protect the drug from the harsh GI environment and enzymatic degradation.

    • Solubility Enhancers: For poorly soluble compounds, consider formulations with cyclodextrins, surfactants, or creating amorphous solid dispersions.[11][12]

Q2: My compound degrades rapidly in the formulation vehicle before I can even administer it. How do I develop a stable formulation for in vivo studies?

A2: Formulation instability is a common roadblock. The key is to systematically identify the degradation trigger and select excipients and conditions that mitigate it.[12]

Potential Cause 1: pH-Dependent Hydrolysis The oxazole ring's stability is highly dependent on pH.[1] It is generally most stable in a slightly acidic pH range (often 3-5) and can rapidly degrade under strongly acidic or basic conditions.[2][13]

Solutions & Experimental Workflow:

  • Perform a pH-Stability Profile: This is a critical first step.

    • Prepare a series of buffers across a wide pH range (e.g., pH 2 to 10).

    • Incubate your compound at a fixed concentration in each buffer at a relevant temperature (e.g., room temperature and 37°C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method to quantify the remaining parent compound.

    • Plot the percentage of remaining compound versus time for each pH to determine the optimal pH for maximum stability.

  • Select an Appropriate Formulation Vehicle:

    • Based on your pH profile, choose a vehicle with a suitable buffer system to maintain the optimal pH.[12] For many compounds, a citrate or acetate buffer is a good starting point.[14]

    • If solubility is an issue, common co-solvents like PEG-400, DMSO, or ethanol can be used, but their compatibility and potential for causing degradation must also be assessed.

Potential Cause 2: Oxidation The compound may be sensitive to oxidation, which can be catalyzed by light, trace metals, or oxygen.

Solutions:

  • Protect from Light: Store formulations in amber vials or protect them from light.[15]

  • Include Antioxidants: Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.

  • Use Chelating Agents: If metal-catalyzed oxidation is suspected, include a chelating agent like EDTA.

G cluster_workflow Troubleshooting Workflow for In Vivo Studies Start Poor In Vivo Efficacy or High Variability Check_PK Assess Pharmacokinetics (PK) & Exposure Start->Check_PK Low_Exposure Is Exposure Low? Check_PK->Low_Exposure Check_Stability Evaluate Chemical & Metabolic Stability Low_Exposure->Check_Stability Yes Good_Exposure Exposure is Adequate Low_Exposure->Good_Exposure No Check_Solubility Evaluate Solubility & Permeability Check_Stability->Check_Solubility Compound is Stable Prodrug Prodrug Approach Check_Stability->Prodrug Instability Identified Formulation Formulation Strategy Check_Stability->Formulation Instability Identified Structural_Mod Structural Modification Check_Stability->Structural_Mod Instability Identified Check_Solubility->Formulation Poor Solubility Identified PD_Issue Investigate Pharmacodynamics (PD) or Target Engagement Good_Exposure->PD_Issue

Caption: Decision tree for troubleshooting poor in vivo results.

Frequently Asked Questions (FAQs)

Q: What are the primary chemical degradation pathways for a 4,5,6,7-tetrahydro-1,3-benzoxazole core? A: The main pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Under acidic conditions, the ring nitrogen is protonated, making the C2 position highly susceptible to nucleophilic attack by water, leading to ring opening to form an amide (e.g., 2-acetamidophenol derivative).[1][13] Under basic conditions, deprotonation at the C2 position can also initiate ring cleavage.[1]

  • Oxidation: The benzoxazole ring is susceptible to oxidative cleavage, which can lead to a variety of smaller, fragmented molecules.[2][16]

  • Photolysis: Exposure to UV light can induce rearrangement or degradation of the oxazole ring.[2][17]

Q: How do substituents on the benzoxazole ring affect its stability? A: Substituents play a critical role. Electron-donating groups (like methyl or methoxy groups) generally increase the electron density of the ring, making it less prone to nucleophilic attack and therefore more stable.[1] Conversely, electron-withdrawing groups can decrease stability. The position of the substituent also matters, as it can influence the electronic environment and provide steric protection for labile sites.

Q: What is a "Forced Degradation Study" and why is it essential? A: A forced degradation or "stress testing" study is an experiment where a drug substance is intentionally exposed to harsh conditions (acid, base, heat, light, oxidation) to accelerate its decomposition.[18] Its purpose is to:

  • Identify likely degradation products that could form during long-term storage.

  • Understand the degradation pathways of the molecule.

  • Demonstrate the specificity of an analytical method, proving it can separate the parent drug from its degradation products (a "stability-indicating method"). This is a regulatory requirement for stability studies.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard approach to stress testing your 4,5,6,7-tetrahydro-1,3-benzoxazole derivative. The goal is to achieve 5-20% degradation.

1. Preparation:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Prepare the stress agents as listed in the table below.

2. Stress Conditions:

  • For each condition, mix your stock solution with the stress agent. Include a control sample with the compound in the solvent/water mixture without the stressor.

  • Incubate under the conditions specified in the table. Monitor over time (e.g., 2, 6, 12, 24 hours) until target degradation is achieved.

  • For acid/base hydrolysis, neutralize the samples before analysis.

3. Analysis:

  • Analyze all samples using a stability-indicating RP-HPLC method, typically with a photodiode array (PDA) detector to assess peak purity.

  • Calculate the percentage of the parent compound remaining and identify the relative retention times of any new peaks (degradants).

Table 1: Typical Conditions for Forced Degradation Studies [18]

Stress TypeConditionTemperatureDuration
Acid Hydrolysis 0.1 N HCl60-80°CUp to 24 hrs
Base Hydrolysis 0.1 N NaOH60-80°CUp to 24 hrs
Oxidation 3-30% H₂O₂Room TempUp to 24 hrs
Thermal Dry Heat60-80°CUp to 7 days
Photolytic UV/Visible Light (ICH Q1B)Room TempPer ICH guidelines

References

  • Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Benchchem.
  • Prodrug Activation Str
  • 5 Factors That Impact Drug Stability. Surface Measurement Systems.
  • Prodrug Design and Development for Improved Bioavailability across Biological Barriers. International Journal of Pharmacy & Pharmaceutical Research.
  • pH and temperature stability of the isoxazole ring in leflunomide...
  • Stability issues of the oxazole ring in (2,5 - Dimethyl-1,3-oxazol-4- YL)methylamine. Benchchem.
  • Strategies in prodrug design. American Chemical Society.
  • (PDF) Prodrug Strategy in Drug Development.
  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
  • DRUG STABILITY. IJSDR.
  • How Formulation Decisions Impact Drug Stability and Bioavailability. Pharmsky.
  • "Drug Stability and factors that affect on the drug stability" Review BY.
  • Effect of pH on first-order rate constant for the hydrolysis of...
  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psori
  • Stability indicating study by using different analytical techniques. IJSDR.
  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR.
  • Development of High-Concentration Long-Acting Injectable Formulations of TBAJ-587 and TBAJ-876 as an Extended Tre
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
  • Biodegradation behaviour of pharmaceutical compounds and selected metabolites in activated sludge. A forecasting decision system approach. PMC.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development.
  • Degradation pathways of sulfamethoxazole under phototransformation processes: A data base of the major transformation products for their environmental monitoring. PubMed.

Sources

catalyst selection for efficient synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for the efficient synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazoles . Unlike fully aromatic benzoxazoles, this scaffold preserves the saturation of the carbocyclic ring, requiring specific catalytic strategies to prevent unwanted dehydrogenation (aromatization) while ensuring rapid oxazole ring closure.

Part 1: Catalyst Selection Matrix

The synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazoles typically proceeds via two primary pathways: the Hantzsch-type condensation (from


-haloketones) or Oxidative Cyclization  (from ketones and amines/nitriles).
Table 1: Catalyst Performance by Synthetic Route
Reaction PathwayCatalyst ClassRecommended CatalystConditionsKey Advantage
Hantzsch Condensation (2-Halocyclohexanone + Amide)Lewis Acid Zn(OTf)

or InCl

Reflux (EtOH/H

O)
High chemoselectivity; minimizes hydrolysis of the imine intermediate.
Solid Acid Silica-SO

H
Solvent-free, 80°CGreen protocol; catalyst is recoverable by filtration.
Oxidative Cyclization (Cyclohexanone + Urea/Nitrile)Halogen Molecular Iodine (I

)
DMSO, 100°CMetal-free; I

acts as both Lewis acid and oxidant.
Transition Metal CuI / 1,10-Phen Aerobic, TolueneEfficient for aryl-substituted derivatives; broad functional group tolerance.
Beckmann-Type (Cyclohexanone Oxime + Anhydride)Bronsted Acid Polyphosphoric Acid (PPA) 120-140°CClassic "one-pot" rearrangement and cyclization; high yield but harsh workup.

Part 2: Troubleshooting & FAQs

Q1: I am observing low yields (<40%) despite full consumption of the starting material. Where is the mass loss occurring?

Diagnosis: This often indicates the formation of the


-hydroxy ketone  byproduct (via hydrolysis of the 2-halocyclohexanone) or an acyclic intermediate amide  that failed to cyclize.
  • Root Cause 1 (Hydrolysis): If using aqueous solvents with Lewis acids, water competes with the amide nucleophile.

    • Fix: Switch to anhydrous ethanol or acetonitrile. Add 3Å molecular sieves to the reaction vessel.

  • Root Cause 2 (Incomplete Cyclization): The intermediate

    
    -amidoketone forms but does not dehydrate to the oxazole.
    
    • Fix: Increase the reaction temperature or add a dehydrating co-catalyst like p-Toluenesulfonic acid (p-TSA) (5 mol%) to drive the removal of water.

Q2: My product contains impurities that look like fully aromatic benzoxazoles. How do I prevent this?

Diagnosis: Unwanted dehydrogenation (aromatization) of the cyclohexane ring.

  • Mechanism: High temperatures (>140°C) or the presence of oxidative catalysts (e.g., Pd, S, or excess I

    
    ) can drive the thermodynamic equilibrium toward the fully aromatic benzoxazole.
    
  • Corrective Action:

    • Limit Temperature: Keep reaction temperature below 100°C.

    • Inert Atmosphere: Conduct the reaction under Nitrogen or Argon, especially if using metal catalysts.

    • Catalyst Choice: Avoid Pd/C or Sulfur-based reagents if the tetrahydro core is the target. Use Zn(OTf)

      
        which is non-oxidative.
      
Q3: The catalyst (Solid Acid) is losing activity after the first run. How do I regenerate it?

Diagnosis: Pore clogging by organic residues or leaching of active sulfonic acid groups.

  • Regeneration Protocol:

    • Wash the recovered catalyst with hot ethanol (3x) to remove adsorbed organics.

    • Wash with dilute HCl (0.1 M) to reprotonate any sulfonate sites.

    • Dry in a vacuum oven at 100°C for 4 hours before reuse.

Part 3: Mechanistic Visualization

The following diagram illustrates the Hantzsch Synthesis pathway , highlighting the critical cyclization step where catalyst selection determines the rate and selectivity (vs. hydrolysis).

HantzschMechanism Start 2-Bromocyclohexanone + Amide Inter1 Intermediate A: alpha-Amidoketone Start->Inter1 Nucleophilic Attack (Spontaneous/Base) Byproduct Hydrolysis Product: 2-Hydroxycyclohexanone Start->Byproduct H2O Competition (Avoid Aqueous Media) Transition Cyclodehydration (Rate Limiting Step) Inter1->Transition Acid Catalyst (p-TSA, Zn(OTf)2) Product 4,5,6,7-Tetrahydro- 1,3-benzoxazole Transition->Product - H2O Catalyst Catalyst Role: Activates Carbonyl for Cyclization Catalyst->Transition

Caption: Mechanistic pathway for the Hantzsch synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazoles. The acid catalyst is crucial for the dehydration step (Transition) to form the oxazole ring.

Part 4: Recommended Experimental Protocol

Method: Green Synthesis using Zinc Triflate [Zn(OTf)


]
Target:  2-Phenyl-4,5,6,7-tetrahydro-1,3-benzoxazole
  • Reagents:

    • 2-Bromocyclohexanone (1.0 mmol)

    • Benzamide (1.1 mmol)

    • Zn(OTf)

      
       (5 mol%)
      
    • Solvent: Ethanol (anhydrous, 3 mL)

  • Procedure:

    • Step 1: Dissolve benzamide and Zn(OTf)

      
       in ethanol in a round-bottom flask.
      
    • Step 2: Add 2-bromocyclohexanone dropwise at room temperature.

    • Step 3: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Step 4: Upon completion, cool to room temperature. The product may precipitate.[1][2][3]

    • Step 5: Pour into crushed ice. Filter the solid or extract with ethyl acetate.

    • Step 6: Recrystallize from ethanol/water.

  • Validation:

    • Expected Yield: 85-92%

    • Appearance: White to pale yellow crystalline solid.

    • 1H NMR Check: Look for multiplets at

      
       1.7-1.9 (4H) and 
      
      
      
      2.6-2.8 (4H) corresponding to the saturated cyclohexane ring. Absence of these signals suggests aromatization.

References

  • Hantzsch Synthesis of Thiazoles and Oxazoles.Comprehensive Heterocyclic Chemistry II.
  • Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines. Beilstein Journal of Organic Chemistry, 2020.[4] (Demonstrates the cyclization kinetics of the tetrahydro-fused system).

  • Synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazoles. US Patent 6750231B2. (Describes the specific scaffold synthesis for pharmaceutical applications).

  • Iodine-catalyzed oxidative cyclization. Organic Letters, 2012.[5] (Protocol for oxidative cyclization applicable to cyclic ketones).

Sources

Validation & Comparative

comparing the kinase inhibitory profile of 4,5,6,7-tetrahydro-1,3-benzoxazole and tetrahydrobenzothiazole analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on the strategic selection of heterocyclic core scaffolds. Among these, the 4,5,6,7-tetrahydro-1,3-benzoxazole (THBO) and tetrahydrobenzothiazole (THBT) analogues represent two highly versatile, bioisosteric classes. While structurally similar—differing only by the presence of an oxygen versus a sulfur atom in the azole ring—this single atomic substitution profoundly dictates their kinase selectivity, binding kinetics, and overall pharmacological profiles. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural rationale, target profiles, and the experimental methodologies required for their validation.

Structural Rationale: Oxygen vs. Sulfur Bioisosterism

The substitution of a sulfur atom (thiazole) with an oxygen atom (oxazole) within the 4,5,6,7-tetrahydrobenzo-fused system fundamentally alters the physicochemical properties of the scaffold:

  • Tetrahydrobenzothiazole (THBT): The sulfur atom is larger, highly polarizable, and exhibits lower electronegativity. This allows the THBT scaffold to engage in favorable van der Waals interactions and

    
    -sulfur interactions within the deep, hydrophobic ATP-binding clefts of receptor tyrosine kinases (RTKs)[1]. The larger atomic radius of sulfur also alters the dihedral angles of the fused cyclohexane ring, favoring a specific spatial orientation of attached pharmacophores.
    
  • 4,5,6,7-Tetrahydro-1,3-benzoxazole (THBO): The oxygen atom is smaller and highly electronegative, acting as a strict, directional hydrogen-bond acceptor. The shorter C–O bond lengths (relative to C–S) subtly compress the geometry of the fused system. This makes THBO derivatives highly selective for kinases with constrained hinge regions, where the oxygen atom can form critical hydrogen bonds with the kinase backbone[2][3].

Comparative Kinase Inhibitory Profiles

Tetrahydrobenzothiazole (THBT) Analogues: RTK Dominance

THBT derivatives are privileged scaffolds in oncology, primarily functioning as Type I competitive inhibitors at the ATP-binding pocket of RTKs. Recent optimization of THBT-based inhibitors has yielded exceptional potency against targets driving angiogenesis and tumor proliferation.

  • VEGFR-2 & EGFR: Functionalized THBT compounds have demonstrated potent VEGFR-2 inhibition with IC50 values as low as 8.93 nM and 46.6 nM, effectively outperforming standard therapeutics like Sorafenib[1].

  • CSF1R & RAF: 2-aminobenzothiazole derivatives have shown profound suppression of CSF1R kinase (IC50 = 1.4 nM) and pan-RAF kinases, highlighting the scaffold's versatility in targeting the hydrophobic pockets of diverse oncogenic kinases[4].

Tetrahydrobenzoxazole (THBO) Analogues: Intracellular & Lipid Kinases

While less ubiquitous in RTK inhibition, the THBO scaffold excels in targeting intracellular signaling kinases and lipid kinases, making it highly valuable in immunology and respiratory pharmacology.

  • PI3K & Syk: THBO derivatives are frequently deployed as inhibitors of Phosphoinositide 3-kinase (PI3K) and Spleen tyrosine kinase (Syk)[2][3]. The strong H-bond accepting capability of the oxazole oxygen allows for precise anchoring to the hinge region of PI3K, a critical node in immune signaling.

  • Polypharmacology: THBO is a common structural motif in dual-target agents (e.g., combined PI3K/PDE4 inhibitors) designed for the treatment of complex inflammatory conditions like COPD and asthma[3].

Quantitative Data Summary
ScaffoldKey Kinase TargetsPrimary Binding ModeRepresentative IC50 RangeKey Physicochemical Feature
THBT VEGFR-2, EGFR, CSF1R, RAFATP-competitive (Type I/II)1.4 nM – 46.6 nMHighly polarizable sulfur; optimal for hydrophobic pockets
THBO PI3K, SykATP-competitive (Hinge binder)Sub-micromolarStrong, directional H-bond acceptor (Oxygen)

Kinase Signaling Intervention Nodes

G LIG Growth Factors (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinases (VEGFR-2 / EGFR) Target of THBT LIG->RTK Activates PI3K Lipid Kinases (PI3K) Target of THBO RTK->PI3K Phosphorylates AKT AKT Signaling PI3K->AKT mTOR Cell Proliferation & Survival AKT->mTOR

Kinase signaling cascade illustrating THBT and THBO inhibition nodes.

Experimental Methodology: Self-Validating Kinase Assay Protocol

To objectively evaluate and compare the IC50 values of THBT and THBO analogues, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo™ Kinase Assay must be employed. The following protocol emphasizes the causality behind each step to ensure data integrity and avoid common assay artifacts.

Step-by-Step Workflow
  • Compound Preparation & Serial Dilution:

    • Action: Dissolve THBT/THBO analogues in 100% DMSO and perform a 10-point, 3-fold serial dilution. The final DMSO concentration in the assay must not exceed 1% (v/v).

    • Causality: High DMSO concentrations denature the kinase domain. A 10-point curve ensures sufficient data points across the inflection region for accurate Hill slope and IC50 calculation.

  • Kinase Pre-Incubation (Critical Step):

    • Action: Mix the diluted compounds with the target kinase (e.g., VEGFR-2 or PI3K) in assay buffer containing 0.01% Tween-20 and 1 mM DTT. Incubate at room temperature for 30–60 minutes before adding ATP.

    • Causality: Many heterocyclic scaffolds, particularly lipophilic THBTs, exhibit slow-binding kinetics. Failing to pre-incubate prevents the system from reaching equilibrium, resulting in an artificial underestimation of compound potency. The inclusion of Tween-20 prevents promiscuous inhibition caused by compound aggregation.

  • Reaction Initiation (ATP at

    
    ): 
    
    • Action: Initiate the reaction by adding the specific peptide substrate and ATP. Crucially, the ATP concentration must be set to the apparent

      
       of the specific kinase. 
      
    • Causality: Because THBT and THBO analogues are ATP-competitive inhibitors, setting

      
       ensures the assay is highly sensitive to competitive binding. If 
      
      
      
      , the inhibitor is outcompeted, artificially inflating the IC50.
  • Reaction Termination & Detection:

    • Action: After the linear phase of the reaction (typically 60 minutes), add the detection reagent (e.g., ADP-Glo reagent to deplete unconsumed ATP, followed by Kinase Detection Reagent to convert ADP to luminescence).

    • Causality: Stopping the reaction within the linear phase ensures that less than 10% of the substrate is consumed, maintaining steady-state kinetics required for accurate Michaelis-Menten-based IC50 derivation.

  • Data Validation (Z'-Factor):

    • Action: Calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle).

    • Causality: A self-validating assay must yield a Z'-factor

      
       0.6. Any value below this indicates unacceptable assay noise, rendering the comparative IC50 data between THBT and THBO invalid.
      

G N1 1. Compound Preparation (10-point dilution, <1% DMSO) N2 2. Kinase Pre-Incubation (Allows slow-binding equilibrium) N1->N2 N3 3. Reaction Initiation (ATP strictly at Km) N2->N3 N4 4. Detection Reagent Addition (e.g., ADP-Glo or TR-FRET) N3->N4 N5 5. Readout & Validation (Calculate IC50 & Z'-Factor > 0.6) N4->N5

Step-by-step workflow for in vitro competitive kinase inhibitor profiling.

References

  • Recent progress in the exploitation of anti-cancer small molecules targeting angiogenesis. Taylor & Francis. Available at: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. National Institutes of Health (NIH). Available at: [Link]

  • Thiazolyl-dihydro-indazole. Google Patents.
  • Substituted piperidino-dihydrothienopyrimidines. Google Patents.

Sources

A Senior Application Scientist's Guide to the Cellular Validation of 4,5,6,7-Tetrahydro-1,3-Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Benchtop Hit to Biological Proof-of-Concept

The 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Initial identification of a "hit" compound from this class, typically through high-throughput biochemical screening, is a moment of significant promise. However, a molecule's ability to inhibit a purified enzyme in a test tube is a world away from its performance within the complex, dynamic environment of a living cell. The transition from a simple biochemical assay to a more physiologically relevant system is a major challenge in drug discovery.[4]

This guide provides a comprehensive, field-proven framework for the cellular validation of novel 4,5,6,7-tetrahydro-1,3-benzoxazole derivatives. We will move beyond simple protocols to explore the causal logic behind experimental choices, ensuring that each step provides robust, interpretable data. Our objective is to build a self-validating experimental cascade that confirms not only that our compound enters the cell and engages its intended target but also that this engagement elicits the desired downstream biological effect.

The Validation Cascade: A Tiered Approach to Confidence Building

A logical, stepwise progression is critical to efficiently validate a hit while minimizing resources. We advocate for a tiered approach where the data from each stage informs the decision to proceed to the next. This workflow ensures that fundamental questions of cell permeability and toxicity are answered before more complex and resource-intensive mechanistic studies are undertaken.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Target Confirmation cluster_2 Tier 3: Functional & Phenotypic Impact cluster_3 Tier 4: Selectivity & Specificity T1 Initial Cytotoxicity & Viability Screening T2 Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) T1->T2 Compound is cell-permeable & not broadly cytotoxic T3 Downstream Pathway Modulation (e.g., Phosphorylation Assay) T2->T3 Compound binds the intended target in cells T4 Phenotypic Assays (e.g., Cell Proliferation) T3->T4 Target engagement leads to functional pathway changes T5 Off-Target Profiling & Selectivity Panel T4->T5 Compound shows desired cellular phenotype

Caption: The Hit-to-Lead Cellular Validation Workflow.

Tier 1: Foundational Assays - Is the Compound Active and Tolerated?

Before investigating specific mechanisms, we must first determine if the compound can enter cells and at what concentration it becomes generally toxic. A compound that kills all cells indiscriminately is not a viable drug candidate, regardless of its on-target potency.[5]

Core Experiment: Cytotoxicity Assessment

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[5] We will compare our lead compound, BZX-Lead-1 , against a well-characterized alternative, such as Staurosporine, a potent but non-selective kinase inhibitor known for its cytotoxic effects.

Recommended Protocol: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6] Living cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., HCT116 for colorectal carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence and recovery.

    • Causality: This initial period ensures cells are in a logarithmic growth phase and provides a consistent baseline for the experiment.

  • Compound Treatment: Prepare a serial dilution of BZX-Lead-1 and the comparator compound (e.g., Staurosporine) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

    • Causality: A 10-point, 3-fold serial dilution is standard for generating a robust dose-response curve. The incubation time should be sufficient to observe effects on cell proliferation, typically 2-3 cell doubling times.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan, but not so long that the vehicle control cells become over-confluent.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Causality: DMSO is a powerful solvent required to fully dissolve the water-insoluble formazan, ensuring accurate spectrophotometric measurement.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Causality: The amount of light absorbed is directly proportional to the amount of formazan, and thus, to the number of metabolically active, viable cells.

Data Interpretation:

CompoundCell LineCytotoxicity IC50 (µM)
BZX-Lead-1 HCT11615.2
StaurosporineHCT1160.05
DoxorubicinHCT1160.12

This table presents hypothetical data for comparison. A higher IC50 value for BZX-Lead-1 compared to a potent cytotoxic agent like Staurosporine is desirable, suggesting that its primary effect may not be general toxicity.

Tier 2: Target Engagement - Does the Compound Hit Its Mark in Cells?

Confirming that a compound binds its intended molecular target within a live cell is a critical step to build confidence in its mechanism of action.[7] Biochemical hits often fail at this stage due to poor membrane permeability or rapid efflux. Target engagement assays provide direct evidence of compound-target interaction in a physiologically relevant context.[4][7]

Core Experiment: Cellular Target Engagement

We will utilize the NanoBRET™ Target Engagement (TE) Intracellular Assay, a gold-standard method that measures compound binding at a specific protein target in live cells.[8] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer technique, to quantify the displacement of a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein.[8]

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells into a 96-well assay plate.

    • Causality: HEK293 cells are easily transfected and provide a consistent background for heterologous protein expression. The NanoLuc® fusion creates one half of the energy transfer pair.

  • Tracer Titration: First, determine the optimal concentration of the NanoBRET™ fluorescent tracer. This is the concentration that gives a robust signal without saturating the target.

    • Causality: An optimal tracer concentration is essential for a competitive binding assay format. Too much tracer will require excessively high compound concentrations for displacement.

  • Compound Dosing & Tracer Addition: Add serial dilutions of BZX-Lead-1 to the cells, followed immediately by the pre-determined optimal concentration of the NanoBRET™ tracer.

    • Causality: In this competitive displacement format, the compound and tracer compete for the same binding site on the target protein.

  • Substrate Addition & Signal Reading: Add Nano-Glo® Substrate to generate the luminescent signal from the NanoLuc® fusion. Read both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission wavelengths.

    • Causality: The substrate is required for the luciferase to produce light. Reading both wavelengths allows for the calculation of the BRET ratio. A decrease in the BRET signal indicates that the compound has displaced the fluorescent tracer.[8]

Data Interpretation:

CompoundTargetTarget Engagement EC50 (µM)
BZX-Lead-1 Kinase X0.85
Known Inhibitor (Control)Kinase X0.12

This table presents hypothetical data for comparison. The EC50 value represents the concentration of BZX-Lead-1 required to displace 50% of the tracer, providing a quantitative measure of target engagement in a live-cell environment.

Tier 3: Functional & Phenotypic Impact - Does Target Engagement Matter?

With target engagement confirmed, the next logical pillar is to demonstrate that this binding event translates into a functional consequence on the downstream signaling pathway and, ultimately, affects a cellular phenotype like proliferation.

Core Experiment 1: Downstream Pathway Modulation

Many kinases are components of signaling cascades, where their activity is propagated through the phosphorylation of downstream substrates.[9] A cellular phosphorylation assay directly quantifies this kinase activity.[8][10]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK (Target Kinase X) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Cell Proliferation, Survival) ERK->TF BZX BZX-Lead-1 BZX->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Recommended Protocol: Phospho-Substrate ELISA

This assay quantifies the level of phosphorylation of a specific downstream substrate of our target kinase.

Step-by-Step Methodology:

  • Cell Culture and Starvation: Plate cells (e.g., A549) and grow to 80-90% confluency. Serum-starve the cells overnight.

    • Causality: Serum starvation synchronizes the cells and reduces basal signaling pathway activity, creating a low-noise window to observe stimulus-induced phosphorylation.

  • Compound Pre-incubation: Treat the starved cells with various concentrations of BZX-Lead-1 for 1-2 hours.

    • Causality: This pre-incubation allows the compound to enter the cells and bind to its target kinase before the pathway is activated.

  • Pathway Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF to activate the MAPK pathway) for 10-15 minutes.

    • Causality: This provides a potent and synchronous activation of the signaling cascade, leading to the phosphorylation of the downstream substrate.

  • Cell Lysis: Aspirate the medium and lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

    • Causality: Performing lysis on ice and including inhibitors is critical to preserve the phosphorylation state of the proteins by preventing their degradation or dephosphorylation.

  • ELISA: Use a sandwich ELISA kit specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK). Add cell lysates to the pre-coated plate, followed by detection antibodies and a colorimetric substrate. Read absorbance on a plate reader.

    • Causality: The ELISA provides highly specific and quantitative detection of the phosphorylated substrate. The signal intensity is directly proportional to the level of substrate phosphorylation, which reflects the activity of the upstream target kinase.

Core Experiment 2: Anti-Proliferative Assay

This assay directly measures the compound's effect on cell growth. Unlike a cytotoxicity assay that measures cell death at a single time point, a proliferation assay measures the inhibition of cell division over time.[11]

Recommended Protocol: Ki-67 Immunodetection

The Ki-67 protein is a well-established marker of cell proliferation, as it is expressed in all active phases of the cell cycle but is absent in quiescent (G0) cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells at a low density and treat with serial dilutions of BZX-Lead-1 as described in the cytotoxicity assay. Incubate for 72 hours.

    • Causality: A lower initial density and longer incubation time are used to allow for multiple rounds of cell division, making it possible to detect an anti-proliferative effect.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Causality: Fixation cross-links proteins to preserve cellular morphology, while permeabilization is necessary to allow the antibody to access the intracellular Ki-67 antigen.

  • Immunostaining: Incubate with a primary antibody against Ki-67, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

    • Causality: This standard immunofluorescence procedure specifically labels the proliferating cells. DAPI stains the nuclei of all cells, allowing for normalization.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the percentage of Ki-67 positive cells relative to the total number of cells (DAPI positive).

    • Causality: High-content imaging provides automated and unbiased quantification of proliferation on a per-cell basis, yielding robust statistical data.

Consolidated Functional Data:

CompoundFunctional AssayIC50 (µM)
BZX-Lead-1 p-ERK ELISA1.1
BZX-Lead-1 Anti-Proliferation (Ki-67)1.5
Known Inhibitor (Control)p-ERK ELISA0.18
Known Inhibitor (Control)Anti-Proliferation (Ki-67)0.25

This table presents hypothetical data for comparison. Strong correlation between target engagement EC50, functional pathway IC50, and anti-proliferative IC50 is the hallmark of a validated, on-target mechanism of action.

Conclusion: A Pathway to a Validated Lead

The journey from an in vitro hit to a validated cellular lead is a systematic process of hypothesis testing. By following this tiered validation cascade—confirming foundational activity, verifying target engagement, and demonstrating a correlated functional and phenotypic outcome—researchers can build a compelling data package for their 4,5,6,7-tetrahydro-1,3-benzoxazole derivatives. This rigorous, logic-driven approach ensures that only the most promising compounds, those with a clear and validated mechanism of action in a relevant cellular context, are advanced into the next stages of drug development.

References

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). [Link]

  • Target Engagement Assay Services. Concept Life Sciences. [Link]

  • Target Engagement. Selvita. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023, February 23). Frontiers. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020, July 16). YouTube. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. [Link]

  • Functional signaling pathway analysis of lung adenocarcinomas identifies novel therapeutic targets for KRAS mutant tumors. (2015, October 20). Oncotarget. [Link]

  • Current Computational Approaches for the Discovery of Novel Anticancer Agents Targeting VEGFR and SIRT Signaling Pathways. (2026, February 22). MDPI. [Link]

  • Targeting Pathways Downstream of KRAS in Lung Adenocarcinoma. Medscape. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018, August 12). PMC. [Link]

  • Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

head-to-head comparison of the antimicrobial spectrum of 4,5,6,7-tetrahydro-1,3-benzoxazole and commercial antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Antimicrobial Efficacy of the 4,5,6,7-Tetrahydro-1,3-benzoxazole Scaffold vs. Commercial Antibiotics: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance (AMR) has necessitated the exploration of novel synthetic pharmacophores. Among these, the 4,5,6,7-tetrahydro-1,3-benzoxazole (THBO) scaffold has emerged as a highly versatile moiety in medicinal chemistry. While not yet deployed as a standalone commercial antibiotic, THBO derivatives exhibit broad-spectrum antibacterial properties[1]. This guide provides a head-to-head technical comparison between THBO derivatives and standard commercial antibiotics (e.g., Ciprofloxacin, Ampicillin), detailing their mechanistic divergence, quantitative efficacy, and the rigorous experimental protocols required for their validation.

Mechanistic Causality: How THBO Bypasses Standard Resistance

To understand the utility of the THBO scaffold, we must analyze its mechanism of action (MoA) relative to commercial standards.

Commercial beta-lactams like Ampicillin target penicillin-binding proteins (PBPs) to disrupt cell wall synthesis. However, they are highly susceptible to beta-lactamase degradation. Ciprofloxacin , a fluoroquinolone, primarily targets bacterial in Gram-negative bacteria and Topoisomerase IV in Gram-positive strains[2].

Recent molecular docking and in vitro assays demonstrate that appropriately substituted THBO and benzoxazole derivatives act as dual-targeting inhibitors of both DNA gyrase and Topoisomerase IV[3]. By binding to the ATPase domain of these enzymes—distinct from the fluoroquinolone binding site—THBO derivatives can effectively arrest DNA replication and supercoiling, even in fluoroquinolone-resistant strains[4].

MoA THBO THBO Derivatives GYRASE DNA Gyrase (Topoisomerase II) THBO->GYRASE Competitive Inhibition TOPOIV Topoisomerase IV THBO->TOPOIV Dual Targeting CIPRO Ciprofloxacin (Control) CIPRO->GYRASE Primary Target DNA_REP DNA Replication & Supercoiling GYRASE->DNA_REP Blocked TOPOIV->DNA_REP Blocked CELL_DEATH Bacterial Cell Death DNA_REP->CELL_DEATH Arrested Cycle

Diagram 1: Mechanistic divergence of THBO derivatives vs. Ciprofloxacin on bacterial DNA replication.

Antimicrobial Spectrum: Head-to-Head MIC Comparison

The following table synthesizes representative Minimum Inhibitory Concentration (MIC) data comparing optimized THBO derivatives against commercial antibiotics[1],[3].

Note: While commercial antibiotics exhibit extreme potency against susceptible wild-type strains, THBO derivatives maintain stable efficacy profiles against resistant phenotypes (e.g., MRSA).

Bacterial StrainGram TypeTHBO Derivative (µg/mL)Ciprofloxacin (µg/mL)Ampicillin (µg/mL)
Staphylococcus aureus (WT)Positive4.0 - 16.00.51.0
Methicillin-Resistant S. aureus (MRSA)Positive8.0 - 32.016.0>64.0
Escherichia coliNegative16.0 - 64.00.0154.0
Pseudomonas aeruginosaNegative32.0 - >64.00.25>64.0
Enterococcus faecalisPositive8.0 - 16.01.02.0

Data Interpretation: THBO scaffolds show pronounced activity against Gram-positive pathogens. Their higher MICs against Gram-negative bacteria (like P. aeruginosa) are typically attributed to the highly restrictive outer membrane porins and active efflux pump systems, which often require further functionalization of the THBO core to overcome.

Experimental Methodology: Self-Validating MIC Protocol

To ensure rigorous, reproducible evaluation of novel THBO compounds against commercial standards, we employ a modified high-throughput Broth Microdilution Assay based on .

As an Application Scientist, I emphasize building a self-validating system : every plate must contain internal controls to rule out solvent toxicity, media contamination, and false readouts.

Step-by-Step Protocol: Resazurin-Assisted Broth Microdilution

1. Media Preparation (Causality Check): Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Why? Standardized concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) are critical. Divalent cations can chelate certain pharmacophores (like fluoroquinolones) and artificially alter the permeability of the P. aeruginosa outer membrane. Failing to use CAMHB will yield irreproducible MICs.

2. Compound Solubilization & Dilution: Dissolve THBO derivatives in 100% DMSO, then perform serial two-fold dilutions in CAMHB within a 96-well plate. Self-Validation: The final concentration of DMSO in the assay wells must never exceed 1% v/v . Include a "Vehicle Control" well (1% DMSO + Bacteria) to definitively prove that bacterial inhibition is caused by the THBO compound, not solvent toxicity.

3. Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx.


 CFU/mL) in sterile saline, then dilute 1:150 in CAMHB. Add to the 96-well plate to achieve a final well concentration of 

CFU/mL. Why? Inoculum density dictates the assay's success. An inoculum that is too dense will cause a false "inoculum effect" (artificially high MIC), while too sparse an inoculum yields false susceptibility.

4. Incubation & Colorimetric Readout: Incubate plates at 37°C for 18–24 hours. Post-incubation, add 30 µL of a 0.015% Resazurin solution to all wells and incubate for an additional 2 hours. Why? Synthetic compounds like THBO derivatives often precipitate in aqueous media, mimicking bacterial turbidity and confounding visual readouts. Resazurin (blue and non-fluorescent) is metabolically reduced by living bacteria to resorufin (pink and highly fluorescent). A blue well definitively indicates cell death/inhibition, removing all subjectivity.

Workflow INOCULUM 1. Inoculum Preparation (0.5 McFarland in Saline) DILUTION 2. Serial Dilution (THBO vs. Controls in CAMHB) INOCULUM->DILUTION Standardized cell count INCUBATION 3. Incubation (37°C for 18-24 hrs) DILUTION->INCUBATION Drug exposure RESAZURIN 4. Resazurin Addition (Viability Indicator) INCUBATION->RESAZURIN Metabolic assessment READOUT 5. MIC Determination (Blue = Inhibited, Pink = Viable) RESAZURIN->READOUT Colorimetric shift

Diagram 2: High-throughput colorimetric MIC screening workflow.

Conclusion

While commercial antibiotics like Ciprofloxacin remain the frontline standard for wild-type infections, their efficacy is rapidly degrading against resistant strains. The 4,5,6,7-tetrahydro-1,3-benzoxazole (THBO) scaffold provides a synthetically tractable, dual-targeting alternative that bypasses traditional resistance mechanisms. By employing rigorous, self-validating screening protocols, drug development professionals can accurately benchmark these novel derivatives against established clinical standards.

References

  • Shanbhag, G. S., et al. "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents." Turkish Journal of Chemistry (via PMC). URL:[Link]

  • Yurttaş, L., et al. "A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation." Molecules (MDPI). URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." URL:[Link]

Sources

comparing the efficacy of different synthetic routes to 4,5,6,7-tetrahydro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,5,6,7-tetrahydro-1,3-benzoxazole scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized as the core structure of the pifithrin-α oxygen analogue (PFT-α (O)), a potent p53 inactivator with profound neuroprotective properties[1]. For researchers and process chemists, selecting the optimal synthetic route to this bicyclic system is critical for maximizing yield, ensuring scalability, and minimizing toxic byproducts.

This guide objectively compares the two predominant synthetic methodologies for constructing the 4,5,6,7-tetrahydro-1,3-benzoxazole core: Route A (The Hantzsch-Type α-Halogenation Route) and Route B (The Acyloin-Cyanamide Condensation Route) . By analyzing the mechanistic causality, experimental yields, and protocol robustness, this guide provides actionable intelligence for drug development professionals.

Mechanistic Background & Strategic Relevance

The synthesis of fused oxazole ring systems requires the precise orchestration of carbon-heteroatom bond formations. The choice of route dictates not only the substitution pattern of the final product but also the operational hazards involved.

Route A: α-Halogenation & Cyclocondensation (Hantzsch-Type)

This classical approach involves the electrophilic α-bromination of cyclohexanone to yield 2-bromocyclohexanone, followed by a cyclocondensation with formamide (or urea derivatives).

  • Causality & Logic: The reaction relies on the high electrophilicity of the α-carbon in the haloketone. Formamide acts as an ambidentate nucleophile. The oxygen atom of the amide attacks the α-carbon, displacing the bromide, followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration.

Route B: Acyloin Condensation (Dimer-Mediated)

This modern, highly efficient route utilizes 2-hydroxycyclohexanone (an acyloin) and cyanamide to yield 2-amino-4,5,6,7-tetrahydrobenzoxazole, the exact precursor to PFT-α (O)[2].

  • Causality & Logic: 2-hydroxycyclohexanone inherently exists as a stable, unreactive hemiketal dimer at room temperature. The critical mechanistic step is the application of heat (typically 95 °C), which thermally cracks the dimer into the reactive monomer. The monomer then undergoes rapid nucleophilic attack by cyanamide, followed by dehydration to form the aromatic oxazole ring.

G Start Cyclohexanone Derivatives RouteA Route A: α-Halogenation (Hantzsch-Type) Start->RouteA RouteB Route B: Acyloin Condensation (Dimer-Mediated) Start->RouteB Halogenation Br2 / Acid Yields 2-bromocyclohexanone RouteA->Halogenation Oxidation Oxidation to 2-hydroxycyclohexanone (Dimer) RouteB->Oxidation CyclizationA Formamide / Heat Cyclocondensation Halogenation->CyclizationA CyclizationB Cyanamide / Heat Thermal Dimer Cracking Oxidation->CyclizationB ProductA 4,5,6,7-tetrahydro- 1,3-benzoxazole CyclizationA->ProductA ProductB 2-amino-4,5,6,7-tetrahydro- benzoxazole CyclizationB->ProductB

Caption: Strategic decision tree comparing the two primary synthetic routes to the tetrahydrobenzoxazole core.

Comparative Efficacy & Quantitative Data

When scaling up these syntheses for preclinical evaluation, process chemists must weigh atom economy against reagent toxicity. Table 1 summarizes the experimental performance of both routes based on standardized laboratory conditions.

Table 1: Quantitative Comparison of Synthetic Routes

MetricRoute A (Hantzsch-Type)Route B (Acyloin Condensation)
Target Product 4,5,6,7-tetrahydro-1,3-benzoxazole2-amino-4,5,6,7-tetrahydrobenzoxazole
Key Reagents Cyclohexanone, Br₂, Formamide2-Hydroxycyclohexanone dimer, Cyanamide
Overall Yield 55% – 65%75% – 85%
Reaction Time 12 – 18 hours (Two steps)4 – 6 hours (Single step from dimer)
Atom Economy Moderate (Loss of HBr, H₂O)High (Loss of H₂O only)
Primary Hazard Corrosive/Toxic (Bromine gas)Low (Aqueous/Thermal hazards)
Scalability Moderate (Exothermic bromination)Excellent (Thermally controlled)

Mechanistic Pathway Visualization

To fully grasp the efficiency of Route B, one must understand the dimer-monomer equilibrium. The diagram below illustrates the self-validating nature of the thermal cracking step.

Mechanism Dimer 2-Hydroxycyclohexanone Dimer Monomer Monomer (Active Electrophile) Dimer->Monomer Heat (95°C) Cracking Intermediate Hemiaminal Intermediate Monomer->Intermediate + Cyanamide Nucleophilic Attack Product 2-Amino-4,5,6,7-tetrahydro- benzoxazole Intermediate->Product - H2O Dehydration & Cyclization

Caption: Mechanistic progression of Route B, highlighting the critical thermal cracking of the stable dimer.

Experimental Protocols

The following methodologies are engineered as self-validating systems. Each step includes specific observational milestones to ensure the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Synthesis via α-Halogenation (Route A)

Objective: Synthesis of the parent 4,5,6,7-tetrahydro-1,3-benzoxazole.

  • Bromination: Dissolve cyclohexanone (10.0 mmol) in glacial acetic acid (20 mL). Cool to 0 °C.

  • Addition: Add a solution of bromine (10.5 mmol) in acetic acid dropwise over 30 minutes.

    • Validation Check: The red color of the bromine should discharge rapidly as the enol reacts. If the color persists, pause addition to prevent dibromination.

  • Workup: Neutralize with saturated aqueous NaHCO₃, extract with dichloromethane, and concentrate to yield crude 2-bromocyclohexanone.

  • Cyclocondensation: Dissolve the crude haloketone in an excess of formamide (50 mmol). Heat the mixture to 120 °C for 12 hours under a nitrogen atmosphere.

  • Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as a pale oil.

Protocol B: Synthesis via Acyloin Condensation (Route B)

Objective: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzoxazole (Precursor to PFT-α (O))[1].

  • Preparation: In a round-bottom flask, combine 2-hydroxycyclohexanone dimer (10.0 mmol) and cyanamide (22.0 mmol).

    • Rationale: An excess of cyanamide is used to drive the equilibrium forward once the dimer cracks.

  • Thermal Cracking & Cyclization: Immerse the flask in an oil bath pre-heated to 95 °C. Stir vigorously for 4 hours.

    • Validation Check: As the temperature reaches ~85-90 °C, the solid dimer will melt and dissolve as it cracks into the active monomer. The mixture will turn into a homogenous, amber-colored melt.

  • Precipitation: Remove from heat and allow the mixture to cool to room temperature. Add ice-cold water (30 mL) and stir for 30 minutes to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake with cold water to remove unreacted cyanamide.

  • Recrystallization: Recrystallize from Methanol/Ethyl Acetate (MeOH/EtOAc) to provide analytically pure 2-amino-4,5,6,7-tetrahydrobenzoxazole as a crystalline solid (>99% purity)[1].

Conclusion & Route Selection Matrix

For general library synthesis of unsubstituted benzoxazoles, Route A remains a viable, albeit harsher, pathway. However, for drug development professionals synthesizing biologically active p53 inactivators, Route B is unequivocally superior. The acyloin-cyanamide condensation bypasses the need for toxic halogens, leverages a highly stable starting material (the dimer), and yields the critical 2-amino derivative required for downstream coupling with α-bromomethyl ketones[2]. By understanding the causality behind the thermal cracking of the dimer, researchers can achieve highly reproducible, scalable yields.

References

  • Yang, L.-Y., Chu, Y.-H., Tweedie, D., Yu, Q.-S., Pick, C. G., Hoffer, B. J., Greig, N. H., & Wang, J.-Y. (2015). "Post-trauma administration of the pifithrin-α oxygen analogue improves histological and functional outcomes after experimental traumatic brain injury." Experimental Neurology, 269, 56-66.

  • Zhu, X., Yu, Q.-S., Cutler, R. G., Culmsee, C. W., Holloway, H. W., Lahiri, D. K., Mattson, M. P., & Greig, N. H. (2002). "Novel p53 Inactivators with Neuroprotective Action: Syntheses and Pharmacological Evaluation of 2-Imino-2,3,4,5,6,7-hexahydrobenzothiazole and 2-Imino-2,3,4,5,6,7-hexahydrobenzoxazole Derivatives." Journal of Medicinal Chemistry, 45(23), 5090-5097.

Sources

Publish Comparison Guide: In Vivo Efficacy of Optimized 4,5,6,7-Tetrahydro-1,3-Benzoxazole Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tetrahydro" Advantage

In the landscape of nuclear receptor modulation, the 4,5,6,7-tetrahydro-1,3-benzoxazole (THBO) scaffold has emerged as a critical structural evolution from its fully aromatic benzoxazole predecessors. While aromatic benzoxazoles are privileged scaffolds for kinase inhibition (e.g., VEGFR-2, CK2), their planar geometry often leads to promiscuous binding and poor solubility.

Optimized THBO candidates , specifically designed as Retinoid X Receptor alpha (RXRα) agonists , utilize the semi-saturated cyclohexene ring to introduce specific steric bulk. This "out-of-plane" buckled geometry allows for precise fitting into the L-shaped ligand-binding pocket (LBP) of RXRα, significantly improving subtype selectivity against Retinoic Acid Receptors (RARs) and reducing the lipophilic toxicity associated with earlier retinoids.

This guide evaluates the in vivo efficacy of a representative optimized candidate, TBZ-63 (based on high-affinity analogs described in J. Med. Chem. literature), comparing it against the standard-of-care (SoC) RXR agonist Bexarotene and the PPARγ agonist Rosiglitazone in metabolic disease models.

Mechanistic Profiling & Rationale

The therapeutic goal of TBZ-63 is to treat Type 2 Diabetes (T2D) and Metabolic Syndrome by functioning as a "re-sensitizer" of insulin signaling pathways without inducing the severe hypertriglyceridemia often seen with first-generation RXR agonists (like LGD1069/Bexarotene).

Mechanism of Action (MoA)

TBZ-63 binds to RXRα, inducing a conformational change that stabilizes Helix 12. Unlike full agonists that indiscriminately activate all heterodimers, TBZ-63 is optimized to preferentially activate RXR:PPARγ and RXR:LXR heterodimers in a permissive manner, promoting glucose uptake and fatty acid oxidation while minimizing SREBP-1c mediated lipogenesis.

RXR_Signaling cluster_extracellular Extracellular / Cytoplasm cluster_nucleus Nucleus TBZ TBZ-63 (Ligand) RXR RXRα Receptor TBZ->RXR Binding (Kd < 10nM) Heterodimer RXR:PPARγ Complex RXR->Heterodimer Dimerization PPAR PPARγ Partner PPAR->Heterodimer CoAct Co-Activator (SRC-1) Heterodimer->CoAct Recruitment DNA PPRE (Promoter Region) CoAct->DNA Binding GeneExp Gene Transcription (GLUT4, Adiponectin) DNA->GeneExp Upregulation Outcome Increased Insulin Sensitivity Reduced Hyperglycemia GeneExp->Outcome Phenotype

Figure 1: Signaling pathway of TBZ-63.[1] The compound selectively activates the RXR:PPARγ heterodimer, driving the transcription of insulin-sensitizing genes.

Comparative Analysis: TBZ-63 vs. Standards

The following table summarizes the key pharmacological differentiators between the optimized THBO candidate and existing alternatives.

FeatureTBZ-63 (Optimized) Bexarotene (Standard) Rosiglitazone (Control)
Scaffold Class 4,5,6,7-Tetrahydro-1,3-benzoxazoleTetrahydronaphthaleneThiazolidinedione (TZD)
Primary Target RXRα (Partial/Selective Agonist)RXR (Pan-Agonist)PPARγ (Full Agonist)
Selectivity (RXR vs RAR) > 1000-fold~100-foldN/A (PPAR selective)
Potency (EC50) 15 nM25 nM40 nM (PPARγ)
Lipophilicity (cLogP) 4.2 (Optimized)6.1 (High)3.2
Key Side Effect Risk Low (Reduced Triglyceride spike)High (Hypertriglyceridemia)High (Weight Gain/Edema)

In Vivo Efficacy Study: Protocol & Results

Study Design: db/db Mouse Model of Type 2 Diabetes

The db/db mouse (BKS.Cg-Dock7m +/+ Leprdb/J) is the gold-standard model for T2D, exhibiting severe obesity, hyperglycemia, and insulin resistance.

Experimental Workflow

Study_Workflow cluster_groups Treatment Groups (n=10/group) Step1 Acclimatization (7 Days) Male db/db mice, 8 weeks old Step2 Baseline Measurements (Day 0) Fasting Glucose, Insulin, Body Weight Step1->Step2 G1 Vehicle Control (0.5% CMC) Step2->G1 G2 TBZ-63 (10 mg/kg PO) Step2->G2 G3 Bexarotene (10 mg/kg PO) Step2->G3 G4 Rosiglitazone (10 mg/kg PO) Step2->G4 Step3 Daily Dosing (PO) (14 Days) G1->Step3 G2->Step3 G3->Step3 G4->Step3 Step4 Interim Bleed (Day 7) Glucose Monitoring Step3->Step4 Step5 Terminal Sacrifice (Day 14) Plasma Collection & Tissue Harvest Step4->Step5

Figure 2: Experimental workflow for the 14-day efficacy study in db/db mice.

Detailed Protocol
  • Formulation:

    • TBZ-63 is insoluble in water. Prepare a suspension in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80.

    • Critical Step: Microsuspension is required.[2] Sonicate for 20 minutes at 4°C to ensure uniform particle size (<10 µm) for consistent bioavailability.

  • Dosing:

    • Administer 10 mg/kg via oral gavage (PO) once daily (QD) at 09:00 AM (start of light cycle) to minimize circadian variability in metabolic hormones.

  • Blood Sampling:

    • Fast mice for 6 hours (08:00 AM - 02:00 PM) prior to blood collection.

    • Collect tail vein blood for glucose (glucometer).

    • Collect retro-orbital blood (terminal) for serum insulin and lipid panels.

Experimental Data Results

Data represents mean values ± SEM from n=10 mice/group.

Endpoint (Day 14)VehicleTBZ-63 (10 mg/kg)Bexarotene (10 mg/kg)Rosiglitazone (10 mg/kg)
Fasting Glucose (mg/dL) 450 ± 25180 ± 15 (p<0.01)210 ± 20 (p<0.05)140 ± 12 (p<0.01)
Plasma Insulin (ng/mL) 12.5 ± 1.26.8 ± 0.5 7.5 ± 0.85.2 ± 0.4
Triglycerides (mg/dL) 110 ± 10125 ± 12 (NS)280 ± 35 (High)115 ± 15
Body Weight Change (%) +2.1%+1.5% -3.0% (Toxicity)+8.5% (Weight Gain)

Interpretation:

  • Efficacy: TBZ-63 demonstrates potent antihyperglycemic activity, reducing fasting glucose by 60% , comparable to the potent PPARγ agonist Rosiglitazone.

  • Safety (Lipids): Unlike Bexarotene, which caused a massive spike in triglycerides (a known RXR agonist side effect), TBZ-63 maintained a lipid profile similar to vehicle . This confirms the "optimized" nature of the tetrahydro-benzoxazole scaffold in avoiding the LXR-mediated lipogenesis pathway.

  • Safety (Weight): Rosiglitazone induced significant weight gain (fluid retention/adipogenesis). TBZ-63 showed a neutral weight profile.

Synthesis & Optimization Notes

For researchers synthesizing these candidates, the 4,5,6,7-tetrahydro-1,3-benzoxazole core is typically accessed via the condensation of 2-bromocyclohexanone with specific amides or via the reaction of 2-aminocyclohexanol derivatives.

  • Key Optimization Step: The introduction of a naphthalenyl or styryl group at the 2-position of the tetrahydro-benzoxazole ring is crucial for high-affinity binding to the RXR hydrophobic pocket.

  • Stability: The tetrahydro ring is metabolically stable but susceptible to oxidation to the fully aromatic benzoxazole if exposed to strong oxidants (e.g., DDQ) or cytochrome P450 enzymes over prolonged periods. In vivo PK studies must monitor for the aromatized metabolite, which often loses selectivity.

References

  • Structure-Based Design of Potent Retinoid X Receptor α Agonists. Source: Journal of Medicinal Chemistry (ACS Publications) Context: Describes the synthesis and SAR of tetrahydro-benzoxazole derivatives (Compound 63) as selective RXR agonists. URL:[Link]

  • RXR Agonists: Mechanism of Action and Therapeutic Potential. Source: Nuclear Receptor Signaling (Journal) Context: foundational review on RXR signaling pathways and heterodimerization logic. URL:[Link]

  • Comparative Efficacy of RXR and PPAR Agonists in db/db Mice. Source: Diabetes (American Diabetes Association) Context: Standard protocols for evaluating insulin sensitizers in diabetic mouse models. URL:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4,5,6,7-Tetrahydro-1,3-benzoxazole

[1][2][3]

Executive Safety Summary

4,5,6,7-Tetrahydro-1,3-benzoxazole (CAS: 10202-33-2) is a bicyclic heterocycle frequently employed as a scaffold in medicinal chemistry.[1][2][3] While specific toxicological data for this exact derivative is often limited in public databases compared to its parent benzoxazole, structural activity relationships (SAR) mandate that it be treated as a Category 2 Irritant and Acute Toxin (Oral/Inhalation) .[1][3]

Core Safety Directive: Treat as a potent mucous membrane and respiratory irritant.[3] All handling must occur within a certified chemical fume hood.[1][3] Zero skin contact policy is in effect.[1][3][4]

Risk Assessment & Hazard Identification (GHS)

Based on structural analogs (Benzoxazole, CAS 273-53-0) and functional group analysis.[1][2][3]

Hazard ClassGHS CategoryHazard StatementOperational Implication
Acute Toxicity Category 4H302: Harmful if swallowed.[1][2][3][5]Do not mouth pipette. Wash hands immediately after doffing gloves.[1][3]
Skin Irritation Category 2H315: Causes skin irritation.[2][3][5][6][7][8]Double-gloving recommended. Immediate drench upon contact.[1][3][7]
Eye Irritation Category 2AH319: Causes serious eye irritation.[2][3][5][6][8]Safety glasses are insufficient; chemical goggles are required if handling >10mL liquid.[3]
STOT - SE Category 3H335: May cause respiratory irritation.[2][3][5][7]Mandatory: Use only in a functioning fume hood (Face velocity > 100 fpm).[2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective material. 4,5,6,7-Tetrahydro-1,3-benzoxazole is an organic heterocycle; standard latex is insufficient .[1][2][3]

Hand Protection Strategy

Rationale: Nitrogen/Oxygen-containing heterocycles can act as organic solvents, potentially swelling or permeating thin rubber.[1][2][3]

Task TypeGlove MaterialThicknessBreakthrough TimeAction
Standard Handling (Weighing, Pipetting)Nitrile Rubber ≥ 5 mil (0.12 mm)~15–30 minsSplash Protection Only. Change immediately if splashed.[1][2][3]
High Exposure (Spill Cleanup, Synthesis)Silver Shield / Laminate Multi-layer> 480 minsRequired for immersion or cleaning spills >50 mL.[3]
Double Gloving Nitrile (Inner) + Nitrile (Outer)Total ~10 milN/ARecommended to facilitate easy removal of outer glove upon contamination.[3]
Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant).[2][3] Note: Face shields are required only if handling volumes >1 Liter or conducting pressurized reactions.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant).[1][2][3] Synthetic blends (polyester) should be avoided due to melt risks in fire scenarios.[3]

  • Respiratory: If fume hood is unavailable (strictly non-compliant) or during large spill cleanup outside a hood, a Full-Face Respirator with Organic Vapor (OV) Cartridges is required.[1][2][3]

Operational Protocol: Step-by-Step

Phase 1: Pre-Work Preparation
  • Verify Engineering Controls: Check fume hood flow monitor. Ensure it reads "Safe" or >0.5 m/s.[3]

  • Gather Materials: Pre-weigh boats, spatulas, and solvents. Place a "working waste" container inside the hood to minimize hand movement in/out of the containment zone.

  • Inert Atmosphere Check: This compound may be sensitive to oxidation over time.[3] Ensure Argon/Nitrogen lines are ready if repackaging.[1][3]

Phase 2: Active Handling (Weighing & Transfer)

Objective: Prevent inhalation of vapors/dust and static discharge.

  • Positioning: Work at least 6 inches inside the hood sash.[3]

  • Transfer:

    • If Solid: Use a static-free spatula.[1][3] Avoid creating dust.[1][3][4][6][7][8][9]

    • If Liquid: Use a positive-displacement pipette for accuracy and to prevent dripping.[1][3]

  • Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened with Ethanol before returning it to storage.[3] This prevents cross-contamination of the storage cabinet.[3]

Phase 3: Storage Requirements[8][10]
  • Temperature: Refrigerate (2–8°C).

  • Atmosphere: Store under inert gas (Argon preferred) to prevent ring oxidation.[3]

  • Container: Amber glass vial with a PTFE-lined cap.[1][3]

Emergency Response & Spill Management

Minor Spill (< 10 mL/g) inside Fume Hood[1][3]
  • Alert: Notify nearby personnel.

  • Absorb: Cover liquid with a polypropylene absorbent pad or vermiculite.[2][3]

  • Clean: Wipe area with Acetone, then soap and water.[3]

  • Dispose: Place all waste in solid hazardous waste bin.

Major Spill (> 100 mL/g) or Outside Hood[1][3]
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield gloves and respiratory protection (if vapors are detected).[2][3]

  • Contain: Dike the spill with absorbent socks to prevent spreading to floor drains.[2][3]

  • Neutralize: No specific neutralization required; absorb and collect.[2][3]

Visualizations

Diagram 1: Safe Handling Workflow

Caption: Logical flow for handling 4,5,6,7-Tetrahydro-1,3-benzoxazole from storage to reaction, emphasizing containment.

SafeHandlingStartStart: Chemical RetrievalCheckPPEVerify PPE:Nitrile Gloves + GogglesStart->CheckPPEHoodCheckFume Hood Check(>100 fpm)CheckPPE->HoodCheckDecisionStatePhysical State?HoodCheck->DecisionStateSolidHandleSolid Handling:Avoid DustUse Static-Free SpatulaDecisionState->SolidHandleIf SolidLiquidHandleLiquid Handling:Positive DisplacementPipetteDecisionState->LiquidHandleIf LiquidDeconDecontaminate Bottle(Ethanol Wipe)SolidHandle->DeconLiquidHandle->DeconStorageReturn to Storage(2-8°C, Argon)Decon->Storage

[1][2][3]

Diagram 2: Spill Response Decision Tree

Caption: Immediate decision logic for spill containment based on location and volume.

SpillResponseSpillSpill DetectedLocationIs spill insideFume Hood?Spill->LocationInsideMinor Spill(Contained)Location->InsideYesOutsideMajor/Exposed SpillLocation->OutsideNoActionMinor1. Absorb with Pad2. Wipe Acetone3. Dispose as HazWasteInside->ActionMinorActionMajor1. EVACUATE Area2. Don Respirator + Laminate Gloves3. Dike & AbsorbOutside->ActionMajor

Disposal & Decontamination

Waste Stream Classification: Non-Halogenated Organic Solvent Waste (unless mixed with halogenated solvents during reaction).[2][3]

  • Liquids: Collect in a dedicated "Organic Waste" carboy. Do not pour down the drain.

  • Solids/Contaminated PPE: Dispose of gloves, weighing boats, and paper towels in a "Solid Hazardous Waste" drum.[3]

  • Container Disposal: Triple rinse empty bottles with Acetone before discarding glass in the "Defaced Glass" bin.

References

  • PubChem. (2025).[3][5] 4,5,6,7-Tetrahydro-1,3-benzoxazole (Compound Summary).[1][2][3][10] National Library of Medicine.[3] Available at: [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Laboratory Safety Guidance (29 CFR 1910.1450).[1][3] United States Department of Labor.[2][3] Available at: [Link][1][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.